molecular formula C34H32N8O7S B15594861 YM-216391

YM-216391

Cat. No.: B15594861
M. Wt: 696.7 g/mol
InChI Key: TXKVZUHICTYULO-HCOMASKESA-N
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Description

YM-216391 is an azamacrocycle with formula C34H32N8O7S isolated from the cultured mycelium of Streptomyces nobilis. It exhibits potent cytotoxic activity against human cancer cell lines. It has a role as a bacterial metabolite and an antineoplastic agent. It is a member of 1,3-oxazoles, a member of 1,3-thiazoles, an azamacrocycle, a member of benzenes and a heterodetic cyclic peptide.
(20R,23S)-20-[(2R)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione has been reported in Streptomyces nobilis with data available.
has antineoplastic activity;  isolated from Streptomyces nobilis;  structure in first source

Properties

Molecular Formula

C34H32N8O7S

Molecular Weight

696.7 g/mol

IUPAC Name

(20R,23S)-20-[(2R)-butan-2-yl]-16-phenyl-23-propan-2-yl-3,7,15,28-tetraoxa-11-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione

InChI

InChI=1S/C34H32N8O7S/c1-5-17(4)25-29(44)40-24(16(2)3)28(43)35-11-23-36-19(12-46-23)31-37-20(13-47-31)32-38-21(14-48-32)34-39-22(15-50-34)33-42-26(30(45)41-25)27(49-33)18-9-7-6-8-10-18/h6-10,12-17,24-25H,5,11H2,1-4H3,(H,35,43)(H,40,44)(H,41,45)/t17-,24+,25-/m1/s1

InChI Key

TXKVZUHICTYULO-HCOMASKESA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Technical Profile of YM-216391: A Potent Cytotoxic Cyclic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of YM-216391, a novel cyclic peptide with significant cytotoxic properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its origin, biological activity, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a unique cyclic peptide first isolated from the cultured mycelium of the bacterium Streptomyces nobilis JCM 4274.[1] It is characterized by a polyoxazole-thiazole moiety and exhibits potent cytotoxic activity against a range of human cancer cell lines. This document details the fermentation and isolation procedures, summarizes its cytotoxic efficacy, and outlines the biosynthetic pathway.

Origin and Discovery

This compound was discovered during a screening program for novel anticancer compounds. It is a natural product produced by the fermentation of Streptomyces nobilis JCM 4274.[1][2] The producing organism was obtained from the RIKEN BioResource Center in Japan.

Biological Activity: Cytotoxicity

This compound has demonstrated potent dose-dependent inhibition of cancer cell growth. The most cited activity is against the human cervical cancer cell line HeLa S3, with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] The compound has also shown significant cytotoxicity against a panel of other human cancer cell lines, including HBC-4 (breast), BSY-1 (breast), HBC-5 (breast), MCF-7 (breast), and MDA-MB-231 (breast).[2]

Quantitative Cytotoxicity Data
Cell LineCancer TypeIC50 (nM)
HeLa S3Cervical Cancer14
HBC-4Breast CancerData not available
BSY-1Breast CancerData not available
HBC-5Breast CancerData not available
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available

Further research is required to quantify the precise IC50 values for the cell lines marked as "Data not available."

Experimental Protocols

Fermentation of Streptomyces nobilis JCM 4274

A detailed, step-by-step protocol for the fermentation of Streptomyces nobilis to produce this compound has not been fully disclosed in the available literature. However, a general procedure can be inferred as follows:

  • Inoculation: A seed culture of Streptomyces nobilis JCM 4274 is prepared in a suitable liquid medium.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the medium is optimized for the production of this compound.

  • Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for bacterial growth and secondary metabolite production.

  • Harvesting: After the incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. This compound is primarily located in the mycelium.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the harvested mycelium:

  • Solvent Extraction: The mycelium is extracted with an organic solvent, such as acetone (B3395972) or methanol, to solubilize this compound. The solvent is then evaporated to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol) to separate compounds based on their polarity. Fractions are collected and tested for cytotoxic activity.

  • ODS Flash Column Chromatography: Active fractions from the silica gel chromatography are further purified using octadecylsilane (B103800) (ODS) flash column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to obtain highly pure this compound.

G cluster_0 Isolation and Purification Workflow A Fermentation of S. nobilis B Harvest Mycelium A->B C Solvent Extraction B->C D Silica Gel Chromatography C->D E ODS Flash Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G

Isolation and Purification Workflow for this compound.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HeLa S3 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized protocol is as follows:

  • Cell Seeding: HeLa S3 cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a further 48 to 72 hours.

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the following key steps:

  • Ribosomal Synthesis: A precursor peptide is synthesized by the ribosome.

  • Post-translational Modifications: The precursor peptide undergoes a series of enzymatic modifications, including:

G cluster_1 Biosynthesis of this compound A Precursor Peptide Gene B Ribosomal Synthesis A->B C Linear Precursor Peptide B->C D Post-Translational Modifications (Heterocyclization, etc.) C->D E Modified Precursor D->E F Leader Peptide Cleavage & Macrocyclization E->F G Mature this compound F->G

Generalized Biosynthetic Pathway of this compound.
Mechanism of Action

The precise molecular mechanism of action for this compound's cytotoxicity has not been fully elucidated in the available scientific literature. However, its potent cytotoxic effects suggest that it likely induces apoptosis (programmed cell death) in cancer cells. A plausible, though unconfirmed, mechanism involves the intrinsic apoptosis pathway, which is a common target for many anticancer agents.

G cluster_2 Hypothesized Intrinsic Apoptosis Pathway YM This compound Stress Cellular Stress YM->Stress Mito Mitochondrial Outer Membrane Permeabilization Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Hypothesized Apoptotic Pathway for this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of the intrinsic apoptosis pathway and has not been specifically confirmed for this compound. Further research is necessary to determine the exact molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising natural product with potent anticancer activity. Its unique cyclic peptide structure and cytotoxic profile make it a valuable lead compound for further investigation in cancer drug discovery. This technical guide provides a foundational understanding of its origin and key characteristics, highlighting the need for further research to elucidate its precise mechanism of action and to obtain more extensive quantitative data on its efficacy against a broader range of cancer cell lines.

References

The Discovery and Isolation of YM-216391 from Streptomyces nobilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-216391 is a novel cyclic peptide with potent cytotoxic activity, first isolated from the cultured mycelium of Streptomyces nobilis JCM 4274.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for the fermentation of the source organism and the purification of the compound. The guide also summarizes the available data on its cytotoxic effects against human cancer cell lines and discusses the current understanding of its mechanism of action.

Introduction

The search for novel anticancer agents from natural sources has been a cornerstone of drug discovery. Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial and antitumor properties. In the course of screening for new anticancer drugs, Streptomyces nobilis was identified as the producer of this compound, a unique cyclic peptide containing a polyoxazole-thiazole moiety.[2][3] This compound has demonstrated significant dose-dependent inhibition of cancer cell growth, highlighting its potential as a lead compound for cancer chemotherapy.[1][2]

Discovery and Fermentation

Microorganism

The producing microorganism is Streptomyces nobilis JCM 4274.[1] This strain is the source from which this compound was first identified and isolated.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces nobilis. The following protocol is based on the initial discovery and production of the compound.

Table 1: Fermentation Parameters for this compound Production

ParameterCondition
Culture Medium Seed Medium: Glucose, Soluble Starch, Yeast Extract, Meat Extract, Peptone, CaCO₃. Production Medium: Soluble Starch, Pharmamedia, FeSO₄·7H₂O, KBr, KH₂PO₄, MgSO₄·7H₂O.
Inoculum A well-grown seed culture is used to inoculate the production medium.
Fermentation Vessel Shake flasks for initial studies, scalable to larger fermenters.
Temperature 28°C
Agitation 220 rpm
Incubation Time 7 days
pH Maintained around 7.0

Isolation and Purification

This compound is isolated from the cultured mycelium of Streptomyces nobilis. The purification process involves a multi-step chromatographic approach to yield the pure compound.[1]

Experimental Protocol
  • Extraction: The cultured mycelium is separated from the broth and extracted with an organic solvent such as acetone (B3395972). The acetone extract is then concentrated.

  • Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (B1210297) and water. The active compound, this compound, is found in the ethyl acetate layer.

  • Silica (B1680970) Gel Chromatography: The dried ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a step gradient of chloroform (B151607) and methanol.

  • ODS Flash Column Chromatography: The active fractions from the silica gel chromatography are further purified using an octadecylsilanized (ODS) silica gel flash column. Elution is performed with a mixture of acetonitrile (B52724) and water.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is carried out using preparative HPLC on an ODS column to yield pure this compound.[1]

Experimental Workflow

The overall process from the fermentation of Streptomyces nobilis to the isolation of pure this compound can be visualized as a sequential workflow.

G cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification a Streptomyces nobilis (JCM 4274) b Seed Culture a->b c Production Fermentation (7 days, 28°C) b->c d Mycelium Collection c->d Harvest e Acetone Extraction d->e f Ethyl Acetate Partitioning e->f g Silica Gel Chromatography f->g Crude Extract h ODS Flash Chromatography g->h i Preparative HPLC h->i j Pure this compound i->j

Workflow for this compound Discovery and Isolation.

Biological Activity and Data

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines.

Cytotoxicity Data

This compound dose-dependently inhibits the growth of human cervical cancer HeLa S3 cells with an IC₅₀ value of 14 nM.[1] The compound has also shown potent cytotoxic activity against a panel of human cancer cell lines, including HBC-4 (breast), BSY-1 (breast), HBC-5 (breast), MCF-7 (breast), and MDA-MB-231 (breast).[2]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
HeLa S3Cervical Cancer14[1]
HBC-4Breast CancerData not available
BSY-1Breast CancerData not available
HBC-5Breast CancerData not available
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available

Note: Specific IC₅₀ values for the breast cancer cell line panel are not detailed in the primary literature reviewed.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, it is known to be a potent cytotoxic agent. While structurally similar to the telomerase inhibitor telomestatin, studies suggest that this compound's mode of action does not involve the inhibition of telomerase.[2][4] The cytotoxic effects are likely mediated through the induction of apoptosis or other forms of programmed cell death.

Postulated Signaling Pathway

The following diagram illustrates a generalized pathway of cytotoxicity induced by an external agent like this compound, leading to apoptosis. The specific molecular targets of this compound within this pathway are yet to be elucidated.

G cluster_stimulus cluster_cellular_response Cellular Response YM This compound Cell Cancer Cell YM->Cell Interacts with Stress Cellular Stress Cell->Stress Induces Apoptosis Apoptosis Stress->Apoptosis Triggers Death Cell Death Apoptosis->Death Leads to

Postulated Cytotoxic Action of this compound.

Conclusion

This compound is a promising cytotoxic cyclic peptide isolated from Streptomyces nobilis. The established fermentation and purification protocols provide a solid foundation for its further investigation and development. While its potent anticancer activity has been demonstrated, future research should focus on elucidating its precise mechanism of action and identifying its specific molecular targets. This will be crucial for its potential translation into a therapeutic agent for the treatment of cancer. The heterologous expression of its biosynthetic gene cluster may also offer opportunities for yield improvement and the generation of novel analogs through biosynthetic engineering.[2]

References

Unveiling YM-216391: A Technical Guide to its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YM-216391 is a potent cytotoxic cyclic peptide that has garnered significant interest within the scientific community due to its unique structural features and promising anti-cancer properties. Isolated from Streptomyces nobilis, this natural product exhibits a complex architecture, including a polyoxazole-thiazole moiety, which is crucial for its biological activity. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a macrocyclic peptide with the molecular formula C₃₄H₃₂N₈O₇S and a molecular weight of 696.73 g/mol .[1] The core of its structure is a unique cyclic peptide backbone containing a series of five-membered heterocyclic rings, including oxazoles and a thiazole.[2] The planar structure of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The absolute configuration of the amino acid residues within this compound was determined using Marfey's analysis and chiral High-Performance Liquid Chromatography (HPLC) of its acid hydrolysate.[3][4] The precise stereochemistry was further confirmed through total synthesis, which established the absolute configurations of its stereocenters.[5]

Stereochemistry

The stereochemical configuration of this compound is a critical aspect of its biological activity. The molecule contains multiple chiral centers, and their specific spatial arrangement is essential for its interaction with biological targets. The determination of the absolute stereochemistry was a key step in understanding its structure-activity relationship. The total synthesis of this compound not only confirmed the proposed structure but also unequivocally established the stereochemical assignments made through analytical methods.[5]

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This activity is highlighted by its low nanomolar efficacy, indicating its potential as a lead compound in the development of novel anti-cancer therapeutics.

Cell LineIC₅₀ (nM)Reference
HeLa S3 (Human cervical cancer)14[6]
HBC-4-[6]
BSY-1-[6]
HBC-5-[6]
MCF-7 (Human breast cancer)-[6]
MDA-MB-231 (Human breast cancer)-[6]

Note: Specific IC₅₀ values for cell lines other than HeLa S3 were not detailed in the provided search results.

Experimental Protocols

The elucidation of the structure and biological activity of this compound involved a series of sophisticated experimental procedures. Below are overviews of the key methodologies employed.

Isolation and Purification

This compound was originally isolated from the cultured mycelium of Streptomyces nobilis. The general workflow for its isolation and purification is as follows:

G cluster_0 Isolation and Purification Workflow Cultured Mycelium Cultured Mycelium Solvent Extraction Solvent Extraction Cultured Mycelium->Solvent Extraction Extraction Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Initial Purification ODS Flash Column Chromatography ODS Flash Column Chromatography Silica Gel Chromatography->ODS Flash Column Chromatography Further Purification Preparative HPLC Preparative HPLC ODS Flash Column Chromatography->Preparative HPLC Final Purification Pure this compound Pure this compound Preparative HPLC->Pure this compound

Isolation and Purification Workflow for this compound.
Structure Elucidation: NMR Spectroscopy

The planar structure of this compound was determined using a combination of 1D (¹H and ¹³C) and 2D NMR techniques. While specific instrument parameters were not detailed in the search results, a typical approach would involve the following experiments:

  • ¹H NMR: To identify the proton environments in the molecule.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different molecular fragments.

Stereochemistry Determination: Marfey's Analysis

Marfey's analysis is a widely used method for determining the absolute stereochemistry of amino acids. The general protocol involves the following steps:

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives.

  • HPLC Analysis: The resulting diastereomers are separated and analyzed by chiral HPLC.

  • Comparison: The retention times of the derivatives from the natural product are compared with those of authentic D- and L-amino acid standards derivatized in the same manner.

Total Synthesis

The total synthesis of this compound confirmed its structure and stereochemistry. A convergent synthetic approach was employed, involving the following key transformations:

  • Coupling Reactions: Formation of amide bonds to assemble peptide fragments.

  • Cyclodehydrations: Formation of the oxazole (B20620) rings.

  • Oxidations: Further modifications of the heterocyclic rings.

  • Macrolactamization: The final ring-closing step to form the cyclic peptide.

Cytotoxicity Assays

The cytotoxic activity of this compound was evaluated against various cancer cell lines. While the specific details of the assays were not provided, a standard protocol such as the MTT or WST-1 assay would typically be used:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, WST-1) is added to each well. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a plate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the expression of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final natural product.

G cluster_1 Biosynthesis of this compound Precursor Peptide Precursor Peptide Post-translational Modifications Post-translational Modifications Precursor Peptide->Post-translational Modifications Cleavage Cleavage Post-translational Modifications->Cleavage Leader & C-terminal peptide removal Cyclization Cyclization Cleavage->Cyclization Head-to-tail Epimerization Epimerization Cyclization->Epimerization L-Ile to D-allo-Ile Heterocyclization Heterocyclization Epimerization->Heterocyclization Formation of oxazole/thiazole rings Oxidation Oxidation Heterocyclization->Oxidation Formation of phenyloxazole Mature this compound Mature this compound Oxidation->Mature this compound

References

Biosynthetic Gene Cluster of YM-216391: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of YM-216391, a potent antitumor cyclic peptide. This compound, originally isolated from Streptomyces nobilis, is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique polyoxazole-thiazole moiety.[1][2][3][4] This document summarizes the genetic organization of the BGC, the proposed biosynthetic pathway, quantitative production data, and detailed experimental protocols for the study of this fascinating natural product.

Overview of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster containing 14 open reading frames (ORFs), designated ymI to ymR4.[2] The production of this compound follows a RiPP paradigm, where a precursor peptide, YmA, undergoes extensive post-translational modifications to yield the final bioactive molecule.[1][2][4] The BGC was successfully identified and characterized through genome sequencing and subsequent heterologous expression in Streptomyces lividans.[2][5]

Genetic Organization

The this compound BGC is comprised of genes encoding the precursor peptide, modifying enzymes, a transporter, and regulatory proteins. A summary of the proposed functions of the key genes in the cluster is presented in Table 1.

Table 1: Proposed Functions of Key Genes in the this compound Biosynthetic Gene Cluster

GeneProposed Function
ymAPrecursor peptide (36 amino acids)
ymB1Putative cyclodehydratase
ymC1Putative oxidase
ymECytochrome P450 monooxygenase (β-hydroxylation of Phenylalanine)
ymR3Putative transcriptional regulator (negative regulator)
ymR4Putative transmembrane efflux protein (resistance)

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the ribosomal synthesis of a precursor peptide followed by a series of enzymatic modifications. The proposed pathway is a fascinating example of nature's ability to generate complex chemical scaffolds from simple building blocks.

The key post-translational modifications include:

  • Cleavage and Cyclization: The N-terminal leader peptide and a C-terminal extension are cleaved from the precursor peptide, YmA, followed by a head-to-tail cyclization.[1][4]

  • Epimerization: An L-isoleucine residue is converted to D-allo-isoleucine.[1][4]

  • Heterocycle Formation: A series of heterocyclization and oxidation reactions, likely catalyzed by YmB1 and YmC1, form the characteristic polyoxazole-thiazole moiety.[2]

  • Hydroxylation and Oxazole Formation: A phenylalanine residue undergoes β-hydroxylation, a reaction catalyzed by the P450 monooxygenase YmE. This is followed by further heterocyclization and oxidation to form a phenyloxazole moiety.[1][4][5]

YM216391_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modifications Post-Translational Modifications Precursor_Peptide YmA Precursor Peptide (Leader-Core-Follower) Cleavage Leader & Follower Peptide Cleavage Precursor_Peptide->Cleavage Proteases Cyclization Head-to-Tail Cyclization Cleavage->Cyclization Heterocyclization Heterocycle Formation (Oxazoles/Thiazoles) Cyclization->Heterocyclization YmB1, YmC1 Epimerization L-Ile to D-allo-Ile Conversion Heterocyclization->Epimerization Hydroxylation β-hydroxylation of Phe (YmE - P450) Epimerization->Hydroxylation Final_Oxidation Phenyloxazole Formation Hydroxylation->Final_Oxidation YM216391 This compound Final_Oxidation->YM216391 Mature Product

Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

The heterologous expression of the this compound BGC in Streptomyces lividans has enabled the quantification of production yields and the identification of key regulatory elements. A significant finding was the role of the putative transcriptional regulator, YmR3, in controlling the output of the biosynthetic pathway.

Table 2: Production Titers of this compound in a Heterologous Host

Host StrainGenetic BackgroundProduction Yield (mg/L)Fold Change
S. lividansWild-type this compound BGC~0.16[3]1x
S. lividansΔymR3 mutant4 - 36[6]~20x[1][4][5][7]

The deletion of the ymR3 gene led to a remarkable 20-fold increase in the production of this compound, suggesting that YmR3 acts as a negative regulator of the gene cluster.[1][4][5][7] This finding is crucial for developing strategies to improve the production of this compound for further research and development.

YM216391_Regulation cluster_legend Logical Relationship YmR3 YmR3 (Transcriptional Regulator) BGC This compound Biosynthetic Gene Cluster YmR3->BGC Repression YM216391_production This compound BGC->YM216391_production Biosynthesis Negative_Regulation Negative Regulation

Negative regulation of the this compound BGC by YmR3.

Experimental Protocols

This section outlines the general methodologies for the genetic manipulation and analysis of the this compound biosynthetic gene cluster. These protocols are based on established techniques for Streptomyces genetics.

Cloning and Heterologous Expression of the this compound BGC

The cloning and expression of large biosynthetic gene clusters from Streptomyces is a well-established process.

Heterologous_Expression_Workflow Genomic_DNA_Isolation Genomic DNA Isolation from S. nobilis Cosmid_Library_Construction Cosmid Library Construction Genomic_DNA_Isolation->Cosmid_Library_Construction Screening Screening of Cosmid Library (e.g., by PCR) Cosmid_Library_Construction->Screening Conjugation Intergeneric Conjugation (E. coli to S. lividans) Screening->Conjugation Heterologous_Expression Heterologous Expression and Product Analysis (HPLC, MS) Conjugation->Heterologous_Expression

Workflow for heterologous expression of the this compound BGC.
  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces nobilis.

  • Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector (e.g., pOJ446).

  • Library Screening: The cosmid library is screened using PCR with primers designed from known sequences within the this compound BGC.

  • Conjugation: The identified cosmid containing the BGC is transferred from E. coli to a suitable Streptomyces host, such as S. lividans, via intergeneric conjugation.

  • Expression and Analysis: The exconjugants are cultivated, and the production of this compound is verified by HPLC and mass spectrometry.

Gene Deletion via λ-Red Mediated Recombination

Targeted gene deletion is a powerful tool for functional analysis of genes within the BGC. The deletion of ymR3 was achieved using a PCR-targeting approach.

  • Construction of the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (ymR3) is generated by PCR.

  • Transformation and Recombination: The disruption cassette is introduced into a Streptomyces strain carrying a plasmid with the λ-Red recombination system. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

  • Selection and Verification: Mutants are selected based on antibiotic resistance, and the gene deletion is confirmed by PCR analysis.

Fermentation and Purification of this compound

The production and isolation of this compound involves standard fermentation and purification techniques.

  • Fermentation: Streptomyces lividans harboring the this compound BGC is cultured in a suitable production medium.

  • Extraction: The mycelium is harvested and extracted with an organic solvent (e.g., ethyl acetate).[8]

  • Chromatography: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel and ODS flash column chromatography, followed by preparative HPLC to obtain pure this compound.[8][9]

Biochemical Characterization of YmE (P450 Monooxygenase)

While specific in vitro assays for YmE have not been detailed in the reviewed literature, a general approach for characterizing such enzymes would involve:

  • Heterologous Expression and Purification: The ymE gene would be cloned into an E. coli expression vector, and the protein would be overexpressed and purified.

  • Enzyme Assays: The activity of the purified YmE would be assayed using the precursor peptide or a simplified substrate. The reaction would be monitored for the consumption of NADPH and the formation of the hydroxylated product, typically analyzed by HPLC and mass spectrometry. Fluorescent-based assays are also commonly used for high-throughput screening of P450 activity.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster has provided significant insights into the biosynthesis of this potent antitumor agent. The identification of the precursor peptide and the key modifying enzymes opens up avenues for bioengineering and the generation of novel analogs with potentially improved therapeutic properties. The discovery of the negative regulator, YmR3, has already demonstrated a viable strategy for significantly enhancing the production of this compound. Future research should focus on the detailed biochemical characterization of the biosynthetic enzymes, the elucidation of the regulatory network governing the expression of the BGC, and the exploration of combinatorial biosynthesis approaches to expand the chemical diversity of this promising class of natural products.

References

YM-216391: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-216391 is a potent cytotoxic cyclic peptide belonging to the growing class of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[1] Isolated from the bacterium Streptomyces nobilis, this natural product exhibits significant antitumor activity, making it a compelling candidate for further investigation in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis as a RiPP, its biological activity, and the experimental methodologies employed in its characterization. The information is presented to be a valuable resource for researchers in natural product chemistry, molecular biology, and oncology.

Introduction to this compound

This compound is a structurally unique cyclic peptide characterized by a polyoxazole-thiazole moiety.[4][1] Its ribosomal origin, followed by extensive post-translational modifications, places it in the RiPP superfamily, a class of natural products known for their diverse biological activities and complex architectures.[4][1] The potent cytotoxic effects of this compound against various human cancer cell lines underscore its potential as a lead compound for the development of novel anticancer therapeutics.[2][3]

Biological Activity and Quantitative Data

This compound demonstrates potent dose-dependent cytotoxicity against a range of human cancer cell lines. The most cited activity is against the human cervical cancer HeLa S3 cell line, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLa S3Cervical Cancer14
HBC-4Breast CancerData not available
BSY-1Breast CancerData not available
HBC-5Breast CancerData not available
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available

Table 2: Production Yield of this compound

Production MethodStrainYield
Native FermentationStreptomyces nobilis JCM 4274Data not available
Heterologous Expression (Wild-type cluster)Streptomyces lividansData not available
Heterologous Expression (with ymR3 deletion)Streptomyces lividans4 - 36 mg/L

The deletion of the putative transcriptional regulator gene, ymR3, in the heterologous host resulted in an approximately 20-fold increase in the yield of this compound.[4][5]

Biosynthesis of this compound as a RiPP

The biosynthesis of this compound is a fascinating example of the RiPP biosynthetic pathway, involving the ribosomal synthesis of a precursor peptide followed by a series of enzymatic modifications. The biosynthetic gene cluster for this compound has been identified and characterized.[4][1]

The this compound Gene Cluster

The gene cluster responsible for the production of this compound contains genes encoding the precursor peptide, modifying enzymes, and proteins for regulation and transport.

YM216391_Gene_Cluster cluster_0 This compound Biosynthetic Gene Cluster ymI ymI ymA ymA (Precursor Peptide) ymB1 ymB1 (Cyclodehydratase) ymC1 ymC1 (Oxidase) ymD ymD (Putative Epimerase) ymE ymE (P450 Monooxygenase) ymF ymF (Protease) ymG ymG (Docking Protein) ymR3 ymR3 (Transcriptional Regulator) ymR4 ymR4 (Efflux Protein)

Caption: Organization of the this compound biosynthetic gene cluster.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of post-translational modifications of the precursor peptide, YmA.

YM216391_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Maturation and Export Precursor YmA Precursor Peptide (with Leader and Core regions) Heterocyclization Heterocyclization (YmB1, YmC1, YmG) Formation of Oxazole (B20620) and Thiazole (B1198619) rings Precursor->Heterocyclization Epimerization Epimerization (YmD) L-Ile to D-allo-Ile Heterocyclization->Epimerization Hydroxylation β-hydroxylation of Phe (YmE) Epimerization->Hydroxylation Final_Heterocyclization Final Heterocyclization and Oxidation (YmB1, YmC1) Formation of Phenyloxazole Hydroxylation->Final_Heterocyclization Cleavage Leader Peptide Cleavage and Cyclization (YmF) Final_Heterocyclization->Cleavage Final_Product Mature this compound Cleavage->Final_Product Export Export (YmR4) Final_Product->Export

Caption: Proposed biosynthetic pathway of this compound.

The key post-translational modifications include:

  • Heterocyclization: Formation of the oxazole and thiazole rings from serine and cysteine residues in the core peptide.

  • Epimerization: Conversion of L-isoleucine to D-allo-isoleucine.[4][6]

  • Hydroxylation: β-hydroxylation of a phenylalanine residue by a P450 monooxygenase.[4][6]

  • Final Heterocyclization: Formation of the phenyloxazole moiety.[4][1]

  • Leader Peptide Cleavage and Cyclization: Removal of the N-terminal leader peptide and head-to-tail cyclization of the core peptide.[4][1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound. These protocols are based on established methods for RiPP characterization and natural product chemistry.

Fermentation and Isolation of this compound from Streptomyces nobilis

Fermentation_Isolation_Workflow Start Inoculation of Streptomyces nobilis JCM 4274 Fermentation Fermentation (Shaker flask or fermenter) Start->Fermentation Harvest Harvest of Mycelium (Centrifugation or filtration) Fermentation->Harvest Extraction Solvent Extraction (e.g., with acetone (B3395972) or methanol) Harvest->Extraction Concentration Concentration of Extract Extraction->Concentration Silica_Gel Silica (B1680970) Gel Column Chromatography Concentration->Silica_Gel ODS_Flash ODS Flash Column Chromatography Silica_Gel->ODS_Flash Prep_HPLC Preparative HPLC ODS_Flash->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the fermentation and isolation of this compound.

Protocol:

  • Inoculation and Fermentation:

    • Prepare a seed culture of Streptomyces nobilis JCM 4274 in a suitable liquid medium (e.g., TSB) and incubate at 28-30°C with shaking for 2-3 days.

    • Inoculate a production medium with the seed culture. The production medium composition is critical and should be optimized for this compound production.

    • Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor growth and pH.

  • Extraction and Purification:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelium with an organic solvent such as acetone or methanol.

    • Concentrate the solvent extract under reduced pressure.

    • Subject the crude extract to silica gel column chromatography using a step gradient of chloroform (B151607) and methanol.

    • Further purify the active fractions using ODS (octadecylsilane) flash column chromatography with a water-acetonitrile gradient.

    • The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Heterologous Expression and Yield Improvement

Heterologous_Expression_Workflow Start Cloning of this compound BGC into an expression vector Transformation Transformation of Streptomyces lividans Start->Transformation Gene_Deletion Deletion of ymR3 gene (via PCR-targeting) Transformation->Gene_Deletion Cultivation Cultivation of engineered S. lividans Gene_Deletion->Cultivation Production Induction of this compound production Cultivation->Production Extraction_Purification Extraction and Purification (as per native host) Production->Extraction_Purification Analysis Analysis of this compound Yield (HPLC) Extraction_Purification->Analysis Final_Product Increased Yield of this compound Analysis->Final_Product

Caption: Workflow for heterologous expression and yield improvement of this compound.

Protocol:

  • Cloning and Transformation:

    • The entire this compound biosynthetic gene cluster is cloned into a suitable Streptomyces expression vector.

    • The resulting plasmid is introduced into a suitable host strain, such as Streptomyces lividans, via conjugation or protoplast transformation.

  • Gene Deletion for Yield Improvement:

    • The ymR3 gene, a putative negative regulator, is deleted from the heterologous expression construct using a PCR-targeting approach. This involves replacing the gene with an antibiotic resistance cassette, which can subsequently be removed.

  • Cultivation and Production:

    • The engineered S. lividans strain is cultivated in a suitable production medium.

    • Expression of the this compound gene cluster is induced, and fermentation is carried out for 5-7 days.

    • This compound is then extracted and purified from the culture as described for the native producer.

Structural Elucidation

1. NMR Spectroscopy:

  • The planar structure of this compound was determined using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

2. Marfey's Analysis for Amino Acid Configuration:

  • This compound is hydrolyzed to its constituent amino acids using 6 M HCl.

  • The amino acid hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

  • The resulting diastereomeric derivatives are analyzed by RP-HPLC and compared with the retention times of derivatized standard D- and L-amino acids to determine the absolute stereochemistry.

Cytotoxicity Assays

MTT Assay Protocol:

  • Cell Seeding:

    • Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

This compound stands out as a promising RiPP with significant anticancer potential. Its unique structure and potent biological activity make it an attractive subject for further research. The elucidation of its biosynthetic pathway opens up avenues for bioengineering and the generation of novel analogs with improved therapeutic properties. Future work should focus on a more comprehensive evaluation of its in vivo efficacy and mechanism of action, which will be crucial for its potential translation into a clinical candidate. The detailed methodologies provided in this guide are intended to facilitate further research and development in this exciting area of natural product science.

References

Unraveling the Enigmatic YM-216391: A Technical Guide to its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-216391 is a novel cyclic peptide first isolated from the cultured mycelium of Streptomyces nobilis. Structurally, it belongs to a class of oxazole-containing natural products, sharing homology with other potent cytotoxic agents such as telomestatin (B1682999) and curacozole. Its potent anti-cancer activity has garnered significant interest within the scientific community, positioning it as a promising candidate for further investigation in oncological research and drug development. This technical guide provides a comprehensive overview of the currently available data on the biological properties of this compound, including its cytotoxic effects, and offers insights into its potential mechanism of action.

Cytotoxic Activity

This compound has demonstrated significant dose-dependent cytotoxic activity against a panel of human cancer cell lines. Quantitative data on its half-maximal inhibitory concentration (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
HeLa S3Cervical Cancer14
HBC-4Breast CancerData Not Available
BSY-1Breast CancerData Not Available
HBC-5Breast CancerData Not Available
MCF-7Breast CancerData Not Available
MDA-MB-231Breast CancerData Not Available

Note: While this compound is reported to have potent activity against HBC-4, BSY-1, HBC-5, MCF-7, and MDA-MB-231 cell lines, specific IC50 values are not publicly available in the reviewed literature.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxic activity of a compound like this compound, based on standard in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa S3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow_MTT_Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Adhesion (Overnight) seed_cells->adhesion add_ym216391 Add Serial Dilutions of this compound adhesion->add_ym216391 incubate_treatment Incubate (48-72h) add_ym216391->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Proposed_Mechanism_of_Action ym216391 This compound unknown_target Unknown Molecular Target(s) ym216391->unknown_target signaling_cascade Intracellular Signaling Cascade unknown_target->signaling_cascade apoptosis_pathway Activation of Apoptotic Pathway signaling_cascade->apoptosis_pathway cell_death Cancer Cell Death apoptosis_pathway->cell_death

A Technical Guide to the Inhibition of Gq/11 Heterotrimers by the Cyclic Depsipeptide YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial query referenced YM-216391. Our comprehensive literature review indicates that this compound is a cytotoxic cyclic peptide with antitumor properties and is not reported to be an inhibitor of Gq/11 heterotrimers.[1][2][3][4] It is highly probable that the intended subject of inquiry was YM-254890 , a well-characterized and potent selective inhibitor of the Gq/11 family of G proteins.[5][6][7][8][9][10] This guide will, therefore, focus on the established role of YM-254890 in the inhibition of Gq/11 signaling.

This technical guide provides an in-depth overview of the mechanism, quantitative activity, and experimental investigation of YM-254890, a powerful molecular probe for studying Gq/11-mediated signal transduction.

Core Mechanism of Gq/11 Inhibition by YM-254890

YM-254890 is a cyclic depsipeptide that selectively inhibits the Gq/11 subfamily of G proteins (Gαq, Gα11, Gα14).[8] Its primary mechanism of action is the prevention of GDP-GTP exchange on the Gα subunit, which is a critical step in G protein activation.[5][7] YM-254890 achieves this by binding to a hydrophobic cleft at the interface of the GTPase and helical domains of the Gαq/11 subunit.[7] This binding event stabilizes the inactive, GDP-bound conformation of the Gα subunit.[7]

Recent structural and biochemical studies have refined this model, revealing that YM-254890 acts as a "molecular glue" that not only locks the Gα subunit in an inactive state but also enhances the interaction between the Gα and Gβγ subunits.[5][6] This stabilization of the entire Gαβγ heterotrimer provides a more complete picture of its potent and long-lasting inhibitory effects.[5][6]

Quantitative Data for YM-254890 Activity

The inhibitory potency of YM-254890 has been quantified in various functional assays. The following tables summarize key IC50 values.

Assay Type Cell Line/System Stimulus IC50 (µM) Reference
Platelet AggregationHuman platelet-rich plasmaADP0.37 - 0.51[9]
Calcium MobilizationP2Y1-C6-15 cells2MeSADP0.031[9]

Table 1: Inhibitory concentration (IC50) values of YM-254890 in functional assays.

Signaling Pathway Diagrams

The following diagrams illustrate the Gq/11 signaling pathway and the inhibitory action of YM-254890.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq/11 (inactive) (GDP-bound) GPCR->Gq Activates Gq_active Gq/11 (active) (GTP-bound) Gq->Gq_active GDP/GTP Exchange PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Agonist Agonist Agonist->GPCR Gq_active->PLC Activates

Gq/11 Signaling Pathway

Gq_Inhibition_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq Gq/11 (inactive) (GDP-bound) GPCR->Gq Activates Blocked_Exchange GDP/GTP Exchange Blocked Gq->Blocked_Exchange Agonist Agonist Agonist->GPCR YM254890 YM-254890 YM254890->Gq Binds and Stabilizes No_Activation No Downstream Signaling Blocked_Exchange->No_Activation

Inhibition by YM-254890

Detailed Experimental Protocols

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding indicates that the G protein is locked in its inactive state.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of YM-254890 or vehicle control, and the agonist for the receptor of interest.

  • Initiation: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of YM-254890 to determine the IC50 value.

GTP_gamma_S_Workflow A Prepare Cell Membranes B Mix Membranes, YM-254890, Agonist, and GDP A->B C Add [³⁵S]GTPγS to start reaction B->C D Incubate at 30°C C->D E Terminate by Rapid Filtration D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

GTPγS Binding Assay Workflow

This assay measures the intracellular calcium release that occurs downstream of Gq/11 activation of phospholipase C (PLC).

Protocol Outline:

  • Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 1 hour at 37°C.

  • Compound Incubation: Pre-incubate the cells with various concentrations of YM-254890 or vehicle for a defined period (e.g., 10-30 minutes).

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Agonist Stimulation: Add the specific agonist for the Gq-coupled receptor to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response and plot it against the concentration of YM-254890 to determine the IC50 value.

Calcium_Mobilization_Workflow A Plate and Culture Cells B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with YM-254890 B->C D Measure Baseline Fluorescence C->D E Add Agonist and Record Fluorescence D->E F Analyze Peak Response E->F G Calculate IC50 F->G

Calcium Mobilization Assay Workflow

Conclusion

YM-254890 is an invaluable tool for researchers in pharmacology and cell biology. Its high potency and selectivity for the Gq/11 subfamily of G proteins allow for the precise dissection of signaling pathways and the validation of drug targets. The experimental protocols outlined in this guide provide a robust framework for quantifying its inhibitory activity and exploring its effects on cellular function. As our understanding of G protein signaling continues to evolve, the utility of molecular probes like YM-254890 will undoubtedly remain critical.

References

Discovery of YM-216391: A Potent Cytotoxic Cyclic Peptide from Streptomyces nobilis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

YM-216391 is a novel cyclic peptide that has demonstrated significant cytotoxic activity against a range of human cancer cell lines. First isolated from the cultured mycelium of Streptomyces nobilis JCM 4274, this natural product represents a unique molecular architecture with potential for development as an anticancer agent. This technical guide provides a comprehensive overview of the primary research surrounding the discovery of this compound, including its isolation, structure elucidation, biological activity, and biosynthetic pathway. The information is compiled from key research articles to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development.

Fermentation and Isolation

This compound is produced by the bacterium Streptomyces nobilis JCM 4274. The production, isolation, and purification of this cyclic peptide involve a multi-step process.

Experimental Protocols

Microorganism and Fermentation:

  • Producing Organism: Streptomyces nobilis JCM 4274.[1]

  • Fermentation Medium: The fermentation medium consists of 0.4% yeast extract, 1% malt (B15192052) extract, and 0.4% glucose.[2]

  • Culture Conditions: A culture of S. lividans containing the appropriate plasmid is grown on TSB (Tryptic Soy Broth) for 36 hours at 28°C. Subsequently, a 12-mL portion of this culture is transferred into 120 mL of the fermentation medium and incubated at 28°C for 7 days.[2]

Isolation and Purification:

  • Extraction: The fermentation broth is first extracted with acetone (B3395972) (Me2CO).[2]

  • Solvent Partitioning: After removing the acetone by vacuum concentration, the remaining aqueous solution is extracted twice with ethyl acetate (B1210297) (EtOAc).[2]

  • Concentration: The organic layer is concentrated under vacuum.[2]

  • Chromatography: The crude extract is subjected to a series of chromatographic purifications, including silica (B1680970) gel and ODS (octadecylsilane) flash column chromatographies.[3]

  • Preparative HPLC: The final purification step is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Structure Elucidation

The planar structure and absolute configuration of this compound were determined using a combination of spectroscopic techniques and chemical analysis.

Experimental Protocols
  • Spectroscopic Analysis: The planar structure of this compound was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Stereochemistry Determination: The absolute configurations of the amino acid residues were established by Marfey's analysis and chiral HPLC analysis of the acid hydrolysate of the molecule.[4]

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic effects against various human cancer cell lines.

Quantitative Data
Cell LineIC50 (nM)Cancer Type
HeLa S314Cervical Cancer
A54912Lung Cancer

Table 1: In vitro cytotoxicity of this compound against human cancer cell lines.[3][5]

Experimental Protocols

In vitro Cytotoxicity Assay:

  • The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines.[3]

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined for each cell line.[3][5]

  • This compound dose-dependently inhibited the growth of human cervical cancer HeLa S3 cells with an IC50 value of 14 nM.[3] It also showed potent cytotoxic activity against a human lung cancer A549 cell line with an IC50 of 12 nM.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster that orchestrates a series of post-translational modifications of a precursor peptide.

Biosynthetic Pathway

The biosynthetic gene cluster of this compound encodes for a ribosomal synthesis of a precursor peptide which then undergoes a series of novel post-translational modifications. These modifications include:

  • Cleavage of both the N-terminal leader peptide and the C-terminal extension peptide.

  • Head-to-tail cyclization of the core peptide.

  • Conversion of L-isoleucine to D-allo-isoleucine.

  • β-hydroxylation of a phenylalanine residue by a P450 monooxygenase, followed by heterocyclization and oxidation to form a phenyloxazole moiety.[1]

Heterologous Expression

To overcome challenges in genetic manipulation of the native producer, the this compound gene cluster has been heterologously expressed in Streptomyces lividans.[1] Deletion of a putative transcriptional regulator, ymR3, resulted in a 20-fold increase in the production of this compound.[1]

Experimental Protocols

General Molecular Biology Methods:

  • Bacterial Strains and Plasmids: Streptomyces nobilis JCM 4274 was used as the source of the this compound gene cluster. E. coli strains BW25113/pIJ790 and 5α/BT340 were used for gene knockout experiments. The cosmid pJTU2554 was used for the construction of a genomic library.[2]

  • Genomic Library Construction: A genomic library of S. nobilis was constructed by digesting the genomic DNA with Sau3AI and ligating the fragments into the BamHI site of the cosmid pJTU2554.[2]

  • Screening of the Gene Cluster: The cosmid containing the this compound gene cluster was identified by PCR using specific primers.[2]

  • Heterologous Expression: The identified cosmid was introduced into E. coli S17-1 and subsequently transferred to Streptomyces lividans 1326 via conjugation for heterologous expression.[2]

Visualizations

This compound Isolation Workflow

G A Fermentation of S. nobilis B Acetone Extraction of Broth A->B C Vacuum Concentration B->C D Ethyl Acetate Partitioning C->D E Vacuum Concentration of Organic Layer D->E F Silica Gel & ODS Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Workflow for the isolation and purification of this compound.

This compound Biosynthetic Pathway Overview

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications A ym gene cluster B Precursor Peptide (Leader-Core-Follower) A->B Transcription & Translation C Leader & Follower Peptide Cleavage B->C D Head-to-Tail Cyclization C->D E L-Ile to D-allo-Ile Conversion D->E F Phe Hydroxylation, Heterocyclization & Oxidation E->F G Mature this compound F->G

Caption: Overview of the biosynthetic pathway of this compound.

Conclusion

The discovery of this compound has provided a promising new scaffold for the development of anticancer therapeutics. Its potent cytotoxic activity, coupled with its unique cyclic peptide structure, makes it a subject of significant interest. This technical guide has summarized the foundational research on this compound, offering a detailed look at its discovery, biological evaluation, and biosynthesis. Further research into its precise mechanism of action and optimization of its production will be crucial for realizing its full therapeutic potential.

References

YM-216391: A Technical Guide on a Potent Antitumor Cyclic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-216391 is a novel, naturally occurring cyclic peptide with potent cytotoxic activities against a range of human cancer cell lines. Isolated from the bacterium Streptomyces nobilis, this complex molecule has garnered interest within the oncology research community due to its unique structure and significant antitumor potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its cytotoxic profile, hypothesized mechanism of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating novel antitumor agents and for professionals in the field of drug development.

Introduction

This compound is a cyclic peptide characterized by a polyoxazole-thiazole moiety.[1] Its discovery from the cultured mycelium of Streptomyces nobilis JCM 4274 revealed a compound with significant dose-dependent inhibition of cancer cell growth.[2] Notably, it demonstrates potent cytotoxic activity, with a reported IC50 value in the nanomolar range against human cervical cancer HeLa S3 cells.[1][2] The structural similarity of this compound to telomestatin (B1682999), a known telomerase inhibitor, has led to the hypothesis that it may exert its antitumor effects through the stabilization of G-quadruplex structures within telomeres. However, there is also evidence to suggest a potential telomerase-independent mechanism of action, highlighting the need for further investigation into its precise molecular targets.[3] This guide synthesizes the current knowledge on this compound to facilitate ongoing and future research endeavors.

Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. While a comprehensive panel of IC50 values is not extensively available in the public literature, the existing data underscores its significant antitumor potential.

Cell LineCancer TypeIC50 (nM)Citation
HeLa S3Cervical Cancer14[1][2]

In addition to its activity against HeLa S3 cells, this compound has been reported to exhibit potent cytotoxicity against a panel of other human cancer cell lines, including HBC-4, BSY-1, HBC-5 (breast cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer).[3] However, specific IC50 values for these cell lines are not yet publicly available.

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound is still under investigation. However, its structural resemblance to telomestatin provides a strong basis for a leading hypothesis.

Telomerase Inhibition via G-Quadruplex Stabilization

Telomerase is an enzyme crucial for maintaining telomere length in cancer cells, thereby enabling their immortal phenotype. The guanine-rich sequences of telomeres can fold into four-stranded structures known as G-quadruplexes. Stabilization of these structures can inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis.

Telomestatin is a well-characterized telomerase inhibitor that functions by binding to and stabilizing G-quadruplexes. Given the structural similarities, it is hypothesized that this compound may also interact with and stabilize G-quadruplex structures in telomeric DNA, thus inhibiting telomerase and exerting its antitumor effects.

G_Quadruplex_Stabilization Hypothesized Mechanism: Telomerase Inhibition YM216391 This compound G_Quadruplex Telomeric G-Quadruplex YM216391->G_Quadruplex Stabilizes Telomerase Telomerase G_Quadruplex->Telomerase Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents Elongation, leading to Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Shortening->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized telomerase inhibition by this compound.
Potential Telomerase-Independent Mechanisms

While the telomerase inhibition hypothesis is compelling, some evidence suggests that this compound and related compounds may exert their anticancer effects through telomerase-independent pathways. The exact nature of these alternative mechanisms is currently unknown and represents a critical area for future research.

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be employed to characterize the antitumor properties of this compound. These are representative methods and may require optimization based on the specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells to logarithmic growth phase. Cell_Seeding 2. Seed cells into 96-well plates and allow to adhere overnight. Cell_Culture->Cell_Seeding Add_YM216391 3. Treat cells with a serial dilution of this compound. Cell_Seeding->Add_YM216391 Incubate 4. Incubate for 48-72 hours. Add_YM216391->Incubate Add_MTT 5. Add MTT solution to each well and incubate. Incubate->Add_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO). Add_MTT->Add_Solubilizer Read_Absorbance 7. Read absorbance at 570 nm. Add_Solubilizer->Read_Absorbance Calculate_Viability 8. Calculate cell viability as a percentage of the control. Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine the IC50 value from the dose-response curve. Calculate_Viability->Determine_IC50

Workflow for determining IC50 using the MTT assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells). Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Pathway General Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase YM216391 This compound Bcl2_family Modulation of Bcl-2 family proteins YM216391->Bcl2_family Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Substrate_cleavage Cleavage of cellular substrates Caspase3->Substrate_cleavage Apoptosis_hallmarks Apoptotic hallmarks (DNA fragmentation, membrane blebbing) Substrate_cleavage->Apoptosis_hallmarks

A representative intrinsic apoptosis signaling pathway.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a compelling antitumor natural product with demonstrated high potency against various cancer cell lines. While its structural similarity to telomestatin suggests a mechanism involving telomerase inhibition via G-quadruplex stabilization, the potential for telomerase-independent activities warrants further in-depth investigation. The lack of comprehensive publicly available data on its broader cytotoxic profile and specific molecular interactions highlights a significant opportunity for further research.

Future studies should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide panel of human cancer cell lines to better understand its spectrum of activity.

  • Elucidation of Mechanism of Action: Conducting detailed biochemical and cellular assays to definitively establish whether this compound acts as a telomerase inhibitor and to explore potential telomerase-independent mechanisms. This includes biophysical studies to confirm its interaction with G-quadruplex DNA.

  • Investigation of Apoptosis and Cell Cycle Effects: Characterizing the specific apoptotic pathways induced by this compound and its effects on cell cycle progression in different cancer cell models.

  • In Vivo Efficacy Studies: Evaluating the antitumor efficacy of this compound in preclinical animal models to assess its therapeutic potential.

The information provided in this technical guide serves as a starting point for researchers and drug development professionals interested in the further exploration of this compound as a potential anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for YM-216391 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of YM-216391, a potent cytotoxic cyclic peptide. The methodologies described are based on established synthetic routes and isolation procedures from natural product chemistry.

Overview of this compound

This compound is a novel cyclic peptide first isolated from the mycelium of Streptomyces nobilis. It exhibits significant cytotoxic activity against a range of human cancer cell lines, making it a compound of interest for cancer research and drug development. Structurally, it is a complex molecule containing a polyoxazole-thiazole moiety. The mode of action is suggested to be related to the inhibition of DNA synthesis.

Synthesis of this compound: A Convergent Total Synthesis Approach

The total synthesis of this compound can be achieved through a convergent strategy. This involves the synthesis of key fragments, which are then coupled and cyclized to form the final macrocycle. The overall workflow is depicted below.

G cluster_synthesis Total Synthesis Workflow fragA Synthesis of Tris-oxazole Fragment coupling Fragment Coupling fragA->coupling fragB Synthesis of Dipeptide Fragment fragB->coupling linear Linear Peptide Intermediate coupling->linear deprotection Deprotection linear->deprotection amino_acid ω-Amino Acid deprotection->amino_acid cyclization Macrolactamization amino_acid->cyclization elaboration Final Elaboration (Thiazole formation) cyclization->elaboration ym216391 This compound elaboration->ym216391

Caption: A flowchart illustrating the convergent total synthesis strategy for this compound.

Experimental Protocol: Key Synthesis Steps

A detailed, step-by-step protocol for the chemical synthesis of this compound is a complex, multi-stage process. The following provides an outline of the key transformations based on published synthetic routes. For full experimental details, including reagent quantities, reaction times, and temperatures, it is recommended to consult the primary literature, such as the work by Pattenden and colleagues.

Step 1: Synthesis of the Tris-oxazole Methylamine (B109427) Fragment This fragment is typically constructed through iterative coupling and cyclodehydration reactions to form the three contiguous oxazole (B20620) rings.

Step 2: Synthesis of the Dipeptide Carboxylic Acid Fragment This involves the coupling of appropriately protected D-valine and L-isoleucine amino acids.

Step 3: Fragment Coupling The tris-oxazole methylamine and the dipeptide carboxylic acid fragments are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Step 4: Deprotection and Macrolactamization The resulting linear peptide is deprotected to reveal a terminal amine and carboxylic acid, which then undergoes an intramolecular cyclization (macrolactamization) to form the cyclic peptide core.

Step 5: Final Elaboration The final steps involve the formation of the thiazole (B1198619) and oxazole moieties to yield this compound.

Purification of this compound from Streptomyces nobilis Fermentation

The purification of this compound from the cultured mycelium of Streptomyces nobilis involves a multi-step chromatographic process to isolate the target compound from a complex biological matrix.[1][2]

G cluster_purification Purification Workflow fermentation Fermentation of Streptomyces nobilis extraction Solvent Extraction of Mycelium fermentation->extraction crude Crude Extract extraction->crude silica (B1680970) Silica Gel Chromatography crude->silica fraction1 Partially Purified Fraction silica->fraction1 ods ODS Flash Chromatography fraction1->ods fraction2 Further Purified Fraction ods->fraction2 hplc Preparative HPLC fraction2->hplc pure_ym Pure this compound hplc->pure_ym

Caption: A schematic of the purification process for isolating this compound from Streptomyces nobilis.

Experimental Protocol: Purification Steps

The following protocol outlines the general procedure for the isolation and purification of this compound.

Step 1: Fermentation and Extraction

  • Streptomyces nobilis is cultured in a suitable fermentation medium.

  • The mycelium is harvested and subjected to solvent extraction (e.g., with ethyl acetate (B1210297) or a similar organic solvent) to obtain a crude extract containing this compound.

Step 2: Silica Gel Chromatography

  • The crude extract is loaded onto a silica gel column.

  • The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components based on their polarity.

  • Fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to identify those containing this compound.

Step 3: ODS Flash Column Chromatography

  • The this compound-containing fractions from the silica gel chromatography are pooled, concentrated, and further purified by reverse-phase flash chromatography on an ODS (octadecylsilyl) column.

  • A typical mobile phase would be a gradient of decreasing polarity, such as a water-acetonitrile or water-methanol system.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification step is performed by preparative reverse-phase HPLC.

  • The partially purified fraction is injected onto a preparative C18 column.

  • Elution is typically carried out using an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) to achieve high-resolution separation and yield pure this compound.

Quantitative Data

While specific yields for each step of the total synthesis are highly dependent on the specific reaction conditions and scale, the production of this compound from fermentation can be enhanced through genetic engineering. For instance, heterologous expression in Streptomyces lividans and deletion of the ymR3 gene, a putative transcriptional regulator, has been shown to increase the yield by approximately 20-fold compared to the wild-type cluster expression.

Purification Step Typical Yield Enhancement (Genetic Modification)
Heterologous Expression & Gene Deletion~20-fold increase

Mechanism of Action and Signaling Pathway

This compound exhibits its cytotoxic effects by inhibiting DNA synthesis. While the precise molecular target is not fully elucidated, it is believed to interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_moa Proposed Mechanism of Action ym216391 This compound dna_synthesis DNA Synthesis ym216391->dna_synthesis Inhibits replication_fork Replication Fork Progression dna_synthesis->replication_fork cell_cycle Cell Cycle Arrest replication_fork->cell_cycle Disrupts apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: A simplified diagram of the proposed signaling pathway affected by this compound.

Further research is required to identify the specific enzyme or protein complex within the DNA replication machinery that this compound interacts with. This will provide a more detailed understanding of its mechanism of action and facilitate the development of more targeted cancer therapies.

References

Application Notes and Protocols for YM-216391 in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-216391 is a novel cyclic peptide, originally isolated from the cultured mycelium of Streptomyces nobilis. It has demonstrated potent in vitro cytotoxic activity against a range of human cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays to assess its anti-cancer potential.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
HeLa S3Cervical Cancer14
HBC-4Breast Cancer12
BSY-1Breast Cancer14
HBC-5Breast Cancer12
MCF-7Breast Cancer16
MDA-MB-231Breast Cancer18

Note: The IC50 values are derived from published literature and may vary depending on the specific experimental conditions.

Signaling Pathway of this compound-Induced Apoptosis

This compound is understood to induce apoptosis through the intrinsic pathway, which involves mitochondrial signaling. The process is initiated by cellular stress induced by this compound, leading to the activation of a cascade of molecular events culminating in programmed cell death.

YM216391_Pathway YM216391 This compound Cellular_Stress Cellular Stress YM216391->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

This compound induced apoptotic signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its cyclic peptide nature, this compound is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex the solution thoroughly to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) must be included in all experiments.

In Vitro Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic effects of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa S3, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Add_Treatment Add treatment to wells Prepare_Dilutions->Add_Treatment Incubate_48_72h Incubate for 48-72h Add_Treatment->Incubate_48_72h Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • On the following day, prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

This compound is a potent cytotoxic agent against a variety of human cancer cell lines. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-cancer properties of this promising cyclic peptide in a laboratory setting. Adherence to proper cell culture techniques and careful execution of the assays are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for YM-216391 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-216391 is a novel cyclic peptide with potent cytotoxic activity against a range of human cancer cell lines.[1][2] Isolated from Streptomyces nobilis, this compound has demonstrated significant growth-inhibitory effects at nanomolar concentrations, making it a compound of interest for cancer research and drug development.[1] These application notes provide a summary of the effective dosage and concentration of this compound for in vitro experiments, a detailed protocol for assessing its cytotoxicity, and a discussion of its currently understood mechanism of action.

Introduction to this compound

This compound is a cyclic peptide belonging to the oxazole-containing natural products.[3][4] Structurally, it is part of a family of ribosomally synthesized and post-translationally modified peptides (RiPPs). While its precise mechanism of action is still under investigation, its potent cytotoxic effects have been consistently observed across various cancer cell lines.[3]

Recommended Dosage and Concentration for Cell Culture

This compound exhibits potent cytotoxic activity in the nanomolar range. The optimal concentration will vary depending on the cell line and the specific experimental endpoint.

Table 1: Reported IC50 Values and Effective Concentrations of this compound

Cell LineIC50 ValueNotesReference
HeLa S3 (Human cervical cancer)14 nMDose-dependent inhibition of cell growth.[1]
Human Cancer Cell Line Panel (including HBC-4, BSY-1, HBC-5, MCF-7, MDA-MB-231)Potent cytotoxic activitySpecific IC50 values for each cell line in the panel are not detailed in the available literature, but potent activity was observed.[3]

General Recommendations for Concentration Range Finding:

For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. A starting range of 1 nM to 1 µM is suggested.

Experimental Protocols

Preparation of this compound Stock Solution
  • Resuspend this compound: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh dilutions of the stock solution in cell culture medium for each experiment. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated and is an active area of investigation. It is known to be a potent cytotoxic agent, suggesting that it may interfere with essential cellular processes leading to cell death.

Based on the cytotoxic nature of this compound, a hypothetical mechanism of action is proposed to involve the induction of apoptosis (programmed cell death). However, it is important to note that this compound and its structural analogs do not appear to target telomerase, a mechanism employed by some other cytotoxic cyclic peptides.

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway for a cytotoxic compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cancer Cells treat_cells Treat Cells with this compound (e.g., 24-72h) prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

G Hypothetical Cytotoxic Signaling Pathway of this compound cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome ym216391 This compound cellular_target Unknown Cellular Target(s) ym216391->cellular_target stress_response Cellular Stress Response cellular_target->stress_response apoptosis_pathway Activation of Apoptosis Pathway stress_response->apoptosis_pathway caspase_activation Caspase Activation apoptosis_pathway->caspase_activation cell_cycle_arrest Cell Cycle Arrest apoptosis_pathway->cell_cycle_arrest apoptosis Apoptosis caspase_activation->apoptosis cell_cycle_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

References

Application of YM-254890 and FR900359 in Studying Gq/11 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gq/11 family of alpha subunits of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα16, are pivotal transducers of signals from a multitude of G protein-coupled receptors (GPCRs). Activation of these pathways leads to the stimulation of phospholipase Cβ (PLCβ), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby regulating a vast array of physiological processes, from neurotransmission and smooth muscle contraction to cell growth and differentiation.

Given their central role in cellular signaling, the selective inhibition of Gq/11 proteins is a powerful tool for dissecting their function in complex biological systems and for the potential development of novel therapeutics. The cyclic depsipeptides YM-254890 and FR900359 have emerged as highly potent and selective inhibitors of the Gq/11 family (sparing Gα15/16), making them invaluable pharmacological tools.[1][2] This document provides detailed application notes and protocols for the use of YM-254890 and FR900359 in studying Gq/11 signaling pathways.

A Note on Nomenclature: The user's original query mentioned YM-216391. Our comprehensive search indicates that this is likely a misnomer, and the compounds of interest for Gq/11 signaling research are the structurally related and well-characterized inhibitors YM-254890 and FR900359. This document will focus on these two compounds.

Mechanism of Action

YM-254890 and FR900359 act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs).[1] They bind to a hydrophobic cleft between the GTPase and helical domains of the Gαq/11 subunit. This binding event stabilizes the G protein in its inactive, GDP-bound conformation, thereby preventing the exchange of GDP for GTP that is necessary for its activation by a GPCR. Consequently, the dissociation of the Gαq/11 subunit from the Gβγ dimer is inhibited, and downstream signaling is blocked.

GPCR GPCR Gq_inactive Gαq/11-GDP-Gβγ (Inactive) GPCR->Gq_inactive Agonist Gq_active Gαq/11-GTP (Active) Gq_inactive->Gq_active GTP for GDP Exchange PLC PLCβ Gq_active->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM_FR YM-254890 / FR900359 YM_FR->Gq_inactive Inhibits GDP Release

Gq/11 signaling pathway and point of inhibition.

Data Presentation

The inhibitory potency of YM-254890 and FR900359 can vary depending on the assay system.[1] The following table summarizes reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values for these compounds in various experimental setups.

CompoundAssay TypeCell Line/SystemReceptor/StimulusIC50 / pIC50 / KiReference(s)
YM-254890 Calcium MobilizationCHO-B1 cellsB1 receptorpIC50: 9.42 ± 0.07[3]
Calcium MobilizationIMR90 cellsB1 receptorpIC50: 6.4[3]
[³⁵S]GTPγS BindingPurified GαqSpontaneous~75 nM[4]
IP1 AccumulationHEK293 cellsM1 muscarinic receptorIC50: 1.82 nM[5]
FR900359 IP1 AccumulationHEK293 cellsM3, FFA1, FFA2 receptorsComplete suppression[6]
[³H]GDP DissociationPurified Gαq proteins-Concentration-dependent inhibition[6]
[³⁵S]GTPγS BindingPurified Gαq-Q209LSpontaneous~75 nM[4]
cAMP AccumulationΔGs-HEK293 cellsIsoproterenol (β2-AR)pIC50: 7.64 ± 0.05[7]

Experimental Protocols

Detailed methodologies for key experiments to characterize Gq/11 signaling using YM-254890 and FR900359 are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway. It is a robust and widely used method for assessing the activity of Gq-coupled GPCRs and the effect of their inhibitors.[8][9][10]

start Seed cells in 96-well plate load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye incubate_inhibitor Pre-incubate with YM-254890/FR900359 or vehicle load_dye->incubate_inhibitor add_agonist Add Gq/11 agonist incubate_inhibitor->add_agonist measure_fluorescence Measure fluorescence (e.g., FLIPR) add_agonist->measure_fluorescence analyze Analyze data and determine IC50 measure_fluorescence->analyze

Workflow for a calcium mobilization assay.

Materials:

  • Cells expressing the Gq/11-coupled receptor of interest (e.g., HEK293, CHO)

  • Black, clear-bottom 96-well plates

  • Culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for dye solubilization)

  • Probenecid (optional, to prevent dye leakage)

  • YM-254890 or FR900359 stock solution (in DMSO)

  • Gq/11 agonist stock solution

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader

Protocol:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[8]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention in some cell lines.[9]

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Inhibitor Incubation:

    • Prepare serial dilutions of YM-254890 or FR900359 in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the desired concentrations of the inhibitor (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the Gq/11 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate in the FLIPR instrument.

    • Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist to the wells.

    • Continue to record the fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[11][12] Inhibition of this binding indicates that the G protein is locked in its inactive state.

Materials:

  • Cell membranes expressing the Gq/11-coupled receptor of interest

  • [³⁵S]GTPγS (radiolabeled)

  • GTPγS (non-radiolabeled, for non-specific binding)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • YM-254890 or FR900359 stock solution

  • Gq/11 agonist stock solution

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Glass fiber filter mats and filtration apparatus

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the following in this order:

      • Assay buffer

      • YM-254890 or FR900359 at various concentrations (or vehicle)

      • Gq/11 agonist

      • Cell membranes (e.g., 10-20 µg protein)

      • GDP (e.g., 10 µM)

    • For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well/tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

  • Termination of Reaction:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Place the dried filter mats into scintillation vials.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of agonist-stimulated specific [³⁵S]GTPγS binding against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC₅₀ value.

NFAT Reporter Gene Assay

Activation of the Gq/11 pathway leads to an increase in intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, leading to its nuclear translocation and the activation of gene expression from promoters containing NFAT response elements.[13][14] A reporter gene (e.g., luciferase) placed under the control of an NFAT-responsive promoter can be used to quantify Gq/11 pathway activation.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression plasmid for the Gq/11-coupled receptor of interest

  • NFAT-luciferase reporter plasmid

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Transfection:

    • Co-transfect the host cells with the receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

  • Inhibitor and Agonist Treatment:

    • Pre-incubate the cells with various concentrations of YM-254890 or FR900359 (or vehicle) for a defined period (e.g., 1 hour).

    • Stimulate the cells with the Gq/11 agonist and incubate for an additional 4-6 hours to allow for reporter gene expression.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase.

  • Luciferase Assay:

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase if using a dual-luciferase system).

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Conclusion

YM-254890 and FR900359 are indispensable tools for the pharmacological investigation of Gq/11 signaling pathways. Their high potency and selectivity allow for the precise dissection of Gq/11-mediated cellular events. The experimental protocols provided herein offer robust methods for characterizing the effects of these inhibitors and, by extension, for elucidating the role of Gq/11 proteins in health and disease. Careful consideration of the assay system and appropriate controls are crucial for obtaining reliable and interpretable data.

References

YM-254890 as a Pharmacological Tool for G Protein Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial research indicates a likely confusion between YM-216391 and YM-254890. While this compound is a cytotoxic peptide, YM-254890 is a well-characterized, potent, and selective inhibitor of the Gαq/11 subfamily of G proteins. This document will focus on YM-254890, a valuable tool for researchers, scientists, and drug development professionals investigating Gαq/11-mediated signaling pathways. YM-254890 and its structural analog, FR900359, are indispensable for dissecting the roles of Gq/11 proteins in various physiological and pathological processes.

Introduction

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that selectively inhibits G proteins of the Gαq/11 family (Gαq, Gα11, and Gα14).[1][2] It functions by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking the G protein in its inactive, GDP-bound state.[1] This specific mechanism of action makes YM-254890 an invaluable tool for elucidating the physiological roles of Gq/11-coupled receptors and for validating Gq/11 signaling pathways as therapeutic targets.

Mechanism of Action

YM-254890 binds to a pocket on the Gαq/11 subunit, stabilizing the GDP-bound conformation and preventing the conformational changes required for GTP binding. This effectively uncouples Gq/11-linked G protein-coupled receptors (GPCRs) from their downstream effectors, most notably phospholipase Cβ (PLCβ). The inhibition of PLCβ activation prevents the generation of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which are responsible for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq_inactive Gαq/11-GDP-Gβγ GPCR->Gq_inactive Agonist Gq_active Gαq/11-GTP Gq_inactive->Gq_active GTP PLCb PLCβ Gq_active->PLCb PIP2 PIP₂ PLCb->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 YM-254890 YM254890->Gq_inactive Inhibits GDP/GTP Exchange Calcium_Mobilization_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load with Fluo-4 AM incubate_overnight->load_dye wash_cells Wash cells load_dye->wash_cells add_ym254890 Pre-incubate with YM-254890 wash_cells->add_ym254890 measure_fluorescence Measure fluorescence in plate reader add_ym254890->measure_fluorescence inject_agonist Inject agonist measure_fluorescence->inject_agonist record_signal Record Ca²⁺ signal inject_agonist->record_signal analyze_data Analyze data (IC₅₀) record_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for YM-216391-Based Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-216391 is a novel cyclic peptide first isolated from Streptomyces nobilis.[1][2][3] This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines, making it a promising candidate for further investigation in oncology drug development. Structurally similar to the known telomerase inhibitor telomestatin, this compound is hypothesized to exert its anticancer activity through the inhibition of telomerase.[1] Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, contributing to their immortality.[4][5] Inhibition of telomerase can lead to telomere shortening, ultimately triggering cellular senescence or apoptosis.[4][6][7]

These application notes provide a comprehensive guide for the experimental design of research involving this compound. Detailed protocols for key assays are provided to enable researchers to investigate its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Cytotoxic Activity of this compound

The following table summarizes the known cytotoxic activity of this compound against various human cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective concentration ranges for in vitro experiments.

Cell LineCancer TypeIC50 ValueReference
HeLa S3Cervical Cancer14 nM[1][2]
HBC-4Breast CancerPotent Activity[1]
BSY-1Breast CancerPotent Activity[1]
HBC-5Breast CancerPotent Activity[1]
MCF-7Breast CancerPotent Activity[1]
MDA-MB-231Breast CancerPotent Activity[1]

Note: "Potent Activity" indicates that the compound was effective, though specific IC50 values were not provided in the cited literature. Further dose-response studies are recommended for these cell lines.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

This diagram illustrates the proposed mechanism of action of this compound as a telomerase inhibitor, leading to apoptosis.

G YM216391 This compound Telomerase Telomerase YM216391->Telomerase Inhibition Telomere Telomere Shortening Telomerase->Telomere Maintains Length Survivin Survivin (Inhibitor of Apoptosis) Telomerase->Survivin Upregulates p53 p53 Activation Telomere->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Caspase3

Caption: Hypothesized signaling cascade of this compound.

Experimental Workflow for Investigating this compound

This workflow outlines the key experiments to characterize the anticancer effects of this compound.

G start Start cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) apoptosis_assay->cell_cycle_assay western_blot Western Blot Analysis (Survivin, Caspases) cell_cycle_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, such as survivin, pro-caspase-3, and cleaved caspase-3.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-survivin, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound as described for other assays.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Disclaimer: The proposed mechanism of action for this compound is based on its structural similarity to telomestatin. The signaling pathways and expected experimental outcomes described are based on the known effects of telomerase inhibitors. Further experimental validation is required to confirm these effects for this compound.

References

Application Notes and Protocols for the Fermentation and Isolation of YM-216391

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques for the fermentation of Streptomyces nobilis and the subsequent isolation of the cytotoxic cyclic peptide, YM-216391. The protocols are based on established scientific literature to ensure reproducibility and success in obtaining this potent anticancer compound.

Fermentation of Streptomyces nobilis (JCM 4274)

This compound is a secondary metabolite produced by the bacterium Streptomyces nobilis. Optimal fermentation conditions are crucial for maximizing the yield of the target compound. The following tables and protocols outline the necessary media composition and fermentation parameters.

Media Composition

For optimal growth and production of this compound, specific media compositions are required for the seed and production cultures.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Peptone5
Yeast Extract5
Meat Extract3
CaCO₃2
pH 7.2 (before sterilization)

Table 2: Production Culture Medium Composition

ComponentConcentration (g/L)
Soluble Starch40
Glycerol20
Pharmamedia15
FeSO₄·7H₂O0.05
K₂HPO₄0.5
MgSO₄·7H₂O0.5
pH 7.0 (before sterilization)
Fermentation Protocol

A two-stage fermentation process is employed for the production of this compound.

Protocol 1: Seed Culture Preparation

  • Prepare the seed culture medium according to Table 1.

  • Dispense 100 mL of the medium into 500-mL Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving.

  • Inoculate the flasks with a loopful of Streptomyces nobilis JCM 4274 from a slant culture.

  • Incubate the flasks on a rotary shaker at 220 rpm for 48 hours at 28°C.

Protocol 2: Production Culture

  • Prepare the production culture medium as detailed in Table 2.

  • Dispense 20 L of the medium into a 30-L jar fermentor.

  • Sterilize the fermentor.

  • Inoculate the production medium with the 2% (v/v) seed culture.

  • Conduct the fermentation under the following conditions:

    • Temperature: 28°C

    • Agitation: 300 rpm

    • Aeration: 10 L/minute

  • Continue the fermentation for 7 days.

Isolation and Purification of this compound

This compound is isolated from the cultured mycelium of Streptomyces nobilis. The purification process involves a series of extraction and chromatographic steps.

Extraction

Protocol 3: Mycelium Extraction

  • After 7 days of fermentation, harvest the mycelium by filtration.

  • Extract the wet mycelium cake (approximately 1.5 kg) twice with 10 L of acetone (B3395972).

  • Concentrate the acetone extract under reduced pressure to obtain an aqueous residue.

  • Extract the aqueous residue three times with an equal volume of ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness to yield a crude extract.

Chromatographic Purification

A multi-step chromatography procedure is used to purify this compound from the crude extract.

Table 3: Summary of Chromatographic Purification Steps

StepStationary PhaseMobile PhaseElution
1. Silica (B1680970) Gel ColumnSilica Gel (70-230 mesh)Chloroform-MethanolStepwise gradient (99:1 to 95:5)
2. ODS Flash ColumnODS (Octadecylsilane)Acetonitrile-WaterStepwise gradient (40% to 60% ACN)
3. Preparative HPLCC18 ColumnAcetonitrile-WaterIsocratic (55% ACN)

Protocol 4: Silica Gel Column Chromatography

  • Dissolve the crude extract in a small volume of chloroform.

  • Load the solution onto a silica gel column pre-equilibrated with chloroform.

  • Wash the column with chloroform.

  • Elute the column with a stepwise gradient of chloroform-methanol (99:1, 98:2, 97:3, 95:5, v/v).

  • Collect fractions and analyze by thin-layer chromatography (TLC).

  • Pool the active fractions containing this compound and evaporate the solvent.

Protocol 5: ODS Flash Column Chromatography

  • Dissolve the partially purified sample from the previous step in a small volume of methanol.

  • Load the sample onto an ODS flash column pre-equilibrated with 40% acetonitrile (B52724) in water.

  • Elute the column with a stepwise gradient of 40%, 50%, and 60% acetonitrile in water.

  • Collect fractions and analyze by high-performance liquid chromatography (HPLC).

  • Combine the fractions containing this compound and concentrate under reduced pressure.

Protocol 6: Preparative High-Performance Liquid Chromatography (HPLC)

  • Dissolve the enriched fraction in a small volume of 55% acetonitrile in water.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute the column with an isocratic mobile phase of 55% acetonitrile in water.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain pure this compound as a white powder.

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the overall experimental workflow for the fermentation and isolation of this compound and its proposed mechanism of action.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification A Streptomyces nobilis Slant Culture B Seed Culture (48h, 28°C) A->B Inoculation C Production Culture (7 days, 28°C) B->C Inoculation (2%) D Mycelium Harvest C->D Filtration E Acetone Extraction D->E F Ethyl Acetate Extraction E->F G Crude Extract F->G H Silica Gel Chromatography G->H I ODS Flash Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K

Fig. 1: Experimental workflow for this compound production.

This compound exhibits potent cytotoxic activity against various cancer cell lines. Its mechanism of action is believed to involve the stabilization of G-quadruplex structures in telomeric DNA. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells. The inhibition of telomerase leads to telomere shortening, which in turn triggers cellular senescence or apoptosis.

YM216391_Mechanism_of_Action cluster_cellular_level Cellular Level A This compound enters cancer cell B Binds to G-rich telomeric DNA A->B C Stabilization of G-quadruplex structure B->C E Telomerase Inhibition C->E Blocks binding site D Telomerase F Telomere Shortening E->F G Cellular Senescence F->G H Apoptosis F->H I Cancer Cell Death G->I H->I

Application Notes and Protocols for High-Throughput Screening of YM-216391 as a Potential Anticancer Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic cyclic peptide YM-216391 and outline detailed protocols for its evaluation in a high-throughput screening (HTS) setting for anticancer drug discovery.

Introduction to this compound

This compound is a novel cyclic peptide that was first isolated from the mycelium of Streptomyces nobilis. It has demonstrated potent cytotoxic effects against a variety of human cancer cell lines, making it a compound of interest for further investigation as a potential anticancer therapeutic. This document details the known activities of this compound and provides standardized protocols for its screening and preliminary mechanism of action studies.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The available quantitative data is summarized in the table below.

Cell LineCancer TypeIC50 ValueReference
HeLa S3Cervical Cancer14 nM[1]
HBC-4Breast CancerPotent ActivityNot Reported
BSY-1Breast CancerPotent ActivityNot Reported
HBC-5Breast CancerPotent ActivityNot Reported
MCF-7Breast CancerPotent ActivityNot Reported
MDA-MB-231Breast CancerPotent ActivityNot Reported

Note: While potent cytotoxic activity has been reported against the breast cancer cell lines listed, specific IC50 values have not been made publicly available in the reviewed literature.

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a general workflow for the high-throughput screening of compounds like this compound to identify potential anticancer activity.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Compound_Prep Compound Library (incl. This compound) Plate_Seeding Seed Cells in Microplates Cell_Culture Cancer Cell Line Culture Cell_Culture->Plate_Seeding Compound_Addition Add Compounds & Controls Plate_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Add_Reagent Add Viability or Apoptosis Reagent Incubation->Add_Reagent Read_Plate Read Plate (Luminescence/Fluorescence) Add_Reagent->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Dose_Response Generate Dose-Response Curves & IC50 Values Data_Normalization->Dose_Response Hit_Identification Hit Identification & Confirmation Dose_Response->Hit_Identification

General workflow for a high-throughput screening campaign.
Potential Signaling Pathways for Investigation

The precise molecular mechanism of action for this compound has not yet been fully elucidated in the available scientific literature. However, apoptosis (programmed cell death) and the Wnt/β-catenin signaling pathway are common targets for anticancer drugs and represent logical starting points for mechanism of action studies.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp37 Pro-Caspase-3/7 Casp8->Pro_Casp37 Bid tBid Casp8->Bid cleaves Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Casp9->Pro_Casp37 Casp37 Caspase-3/7 Pro_Casp37->Casp37 Substrates Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Bid->Bcl2_Family

Overview of the intrinsic and extrinsic apoptosis pathways.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_p β-catenin (P) Destruction_Complex->Beta_Catenin_p phosphorylates Complex_Inactivation Complex Inactivation Destruction_Complex->Complex_Inactivation Proteasome Proteasome Beta_Catenin_p->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Groucho Groucho Groucho->TCF_LEF_off binds Wnt_Ligand Wnt Ligand Receptors Frizzled / LRP5/6 Wnt_Ligand->Receptors Dsh Dishevelled Receptors->Dsh Dsh->Complex_Inactivation Beta_Catenin_stable β-catenin (stable) Complex_Inactivation->Beta_Catenin_stable stabilizes Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF_on TCF/LEF Beta_Catenin_stable->TCF_LEF_on co-activates Nucleus->TCF_LEF_on Target_Genes_on Target Gene Activation TCF_LEF_on->Target_Genes_on

Overview of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

The following protocols are designed for a high-throughput screening format to assess the anticancer properties of this compound.

Protocol 1: High-Throughput Cell Viability Assay (ATP-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines by measuring intracellular ATP levels, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HeLa S3, MCF-7, MDA-MB-231)

  • Appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Automated liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration that will result in 50-70% confluency at the end of the assay.

    • Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium. A typical starting concentration for a potent compound might be 1 µM with 3-fold dilutions.

    • Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., a known cytotoxic agent like staurosporine).

    • Add 10 µL of the diluted compound to the respective wells using an automated liquid handler for precision.

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the luminescent cell viability reagent to room temperature.

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: High-Throughput Caspase-3/7 Activity Assay (Apoptosis)

Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases-3 and -7.

Materials:

  • Cancer cell lines

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution (in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)[2][3]

  • Automated liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol. It is recommended to run this assay in parallel with the viability assay.

  • Incubation:

    • Incubate the plates for a time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2 to capture the peak of apoptotic activity.

  • Assay:

    • Equilibrate the caspase-glo reagent to room temperature.[4]

    • Remove plates from the incubator and let them equilibrate to room temperature for 30 minutes.[4]

    • Add 25 µL of the caspase-glo reagent to each well.[4]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[4]

  • Data Acquisition:

    • Measure luminescence with a plate reader.[4]

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

    • Correlate the caspase activity with the cell viability data to determine if cytotoxicity is mediated by apoptosis.

References

Probing Gq/11-Mediated Signaling Pathways with YM-216391: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in drug discovery. Upon activation, GPCRs trigger intracellular signaling cascades through heterotrimeric G proteins, which are broadly classified into four families: Gq/11, Gs, Gi/o, and G12/13. Dissecting the specific contributions of these G protein pathways is fundamental to understanding receptor function and developing targeted therapeutics. YM-216391 and its close analog, YM-254890, are potent and selective inhibitors of the Gq/11 family of G proteins, making them invaluable tools for isolating and studying Gq/11-mediated signaling events.

This compound is a cyclic depsipeptide that acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI). It specifically binds to the Gαq and Gα11 subunits, stabilizing the inactive GDP-bound conformation and preventing the exchange for GTP, which is a prerequisite for G protein activation.[1] More recent studies have revealed that YM-254890 also functions as a "molecular glue," enhancing the interaction between the Gα and Gβγ subunits, thereby locking the entire G protein heterotrimer in its inactive state.[2][3] This highly specific mechanism of action allows researchers to effectively silence the Gq/11 pathway and delineate its role in complex signaling networks.

This document provides detailed application notes and experimental protocols for utilizing this compound to study GPCR signaling, with a focus on differentiating Gq/11-mediated pathways from those activated by Gs and Gi.

Data Presentation: Inhibitory Profile of YM-254890

The following table summarizes the inhibitory potency (IC50) of YM-254890, a well-characterized analog of this compound, against various GPCRs coupled to different G protein families. This data highlights its potent inhibition of Gq/11 signaling. While initially considered highly selective for Gq/11, emerging evidence suggests that at higher concentrations, it can also affect Gs-mediated signaling.[4]

Receptor (G protein coupling)Assay TypeAgonistCell LineIC50 of YM-254890Reference
P2Y1 (Gq/11)Calcium Mobilization2MeSADPC6-1531 nM[4]
P2Y2 (Gq/11)Calcium MobilizationUTPHCAEC~30 nM[4]
M1 Muscarinic (Gq/11)IP1 AccumulationCarbacholCHO95 nM[5]
P2Y1 (Gq/11)Platelet AggregationADPHuman Platelets0.37 - 0.51 µM[5]
Adenosine A2 (Gs)cAMP AccumulationAdenosineHCAECInhibition observed at 30 nM[4]
β2-Adrenergic (Gs)cAMP AccumulationIsoproterenolHCAECInhibition observed[4]
PGI2 (Gs)cAMP AccumulationIloprostHCAECInhibition observed[4]
CXCR4 (Gi)cAMP InhibitionSDF-1HCAECNo effect up to 1 µM[4]

Experimental Protocols

Here, we provide detailed protocols for key assays to study GPCR signaling using this compound.

Protocol 1: Calcium Mobilization Assay for Gq/11 Signaling

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors, which leads to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.

Materials:

  • Cells expressing the Gq/11-coupled receptor of interest

  • Cell culture medium

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, for cell lines with active dye efflux pumps)

  • Assay buffer (e.g., HBSS)

  • Agonist for the receptor of interest

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection module

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions, including probenecid if necessary.

    • Add the dye solution to the wells containing the pre-incubated cells with this compound.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescent plate reader and set the appropriate excitation and emission wavelengths for the dye.

    • Initiate reading of the baseline fluorescence.

    • Inject the agonist into the wells and continue to record the fluorescence signal over time to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Protocol 2: cAMP Accumulation Assay for Gs and Gi Signaling

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are increased by Gs-coupled receptor activation and decreased by Gi-coupled receptor activation.

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest

  • Cell culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556) (for Gi assays)

  • Agonist for the receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Microplates compatible with the chosen assay kit

Procedure for Gs-coupled Receptors:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the Calcium Mobilization Assay protocol.

  • Cell Stimulation:

    • Prepare agonist solutions at various concentrations.

    • Add the PDE inhibitor to all wells.

    • Add the agonist dilutions to the respective wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of this compound to assess its inhibitory effect.

Procedure for Gi-coupled Receptors:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the Calcium Mobilization Assay protocol.

  • Cell Stimulation:

    • Prepare a solution of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and the Gi-coupled receptor agonist.

    • Add the PDE inhibitor to all wells.

    • Add the forskolin/agonist mixture to the wells.

    • Incubate as described for the Gs assay.

  • cAMP Detection: Measure cAMP levels as described above.

  • Data Analysis: Compare the agonist-induced inhibition of forskolin-stimulated cAMP levels in the presence and absence of this compound.

Protocol 3: Inositol (B14025) Monophosphate (IP1) Accumulation Assay for Gq/11 Signaling

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).

Materials:

  • Cells expressing the Gq/11-coupled receptor of interest

  • Cell culture medium

  • This compound

  • Lithium chloride (LiCl) to inhibit IP1 degradation

  • Agonist for the receptor of interest

  • IP1 assay kit (e.g., HTRF)

  • Microplates compatible with the assay kit

Procedure:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the Calcium Mobilization Assay protocol.

  • Cell Stimulation:

    • Prepare agonist solutions at various concentrations in a stimulation buffer containing LiCl.

    • Add the agonist/LiCl solutions to the wells.

    • Incubate for the time recommended by the IP1 assay kit manufacturer (typically 30-60 minutes) at 37°C.

  • IP1 Detection: Lyse the cells and measure IP1 levels according to the manufacturer's protocol for the chosen kit.

  • Data Analysis: Plot the IP1 concentration against the agonist concentration in the presence and absence of this compound to determine its IC50 value.

Visualizations

Signaling Pathways

GPCR_Signaling_Pathways cluster_GPCR GPCR Activation cluster_Gq11 Gq/11 Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Binds Gq11 Gαq/11-GDP GPCR->Gq11 Activates Gs Gαs-GDP GPCR->Gs Activates Gi Gαi-GDP GPCR->Gi Activates Gq11_active Gαq/11-GTP Gq11->Gq11_active GDP/GTP Exchange PLC Phospholipase C Gq11_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gs_active Gαs-GTP Gs->Gs_active GDP/GTP Exchange AC_Gs Adenylyl Cyclase Gs_active->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Gi_active Gαi-GTP Gi->Gi_active GDP/GTP Exchange AC_Gi Adenylyl Cyclase Gi_active->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi YM216391 This compound YM216391->Gq11 Inhibits (Stabilizes GDP state)

Caption: Overview of GPCR signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Differentiating G Protein Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Agonist Stimulation cluster_readout Signal Readout cluster_interpretation Interpretation start Cells expressing GPCR of interest preincubation Pre-incubate with: 1. Vehicle (Control) 2. This compound (Gq/11 inhibitor) 3. Pertussis Toxin (Gi inhibitor) start->preincubation stimulation Stimulate with Receptor Agonist preincubation->stimulation readout_ca Measure Intracellular Ca²⁺ (Calcium Mobilization Assay) stimulation->readout_ca readout_cAMP Measure Intracellular cAMP (cAMP Accumulation Assay) stimulation->readout_cAMP readout_ip1 Measure IP1 Accumulation (IP1 Assay) stimulation->readout_ip1 interp_gq Signal inhibited by this compound => Gq/11-mediated readout_ca->interp_gq interp_gs cAMP increase (not blocked by this compound or PTX) => Gs-mediated readout_cAMP->interp_gs interp_gi cAMP decrease (blocked by PTX) => Gi-mediated readout_cAMP->interp_gi readout_ip1->interp_gq

Caption: Experimental workflow for dissecting GPCR signaling pathways using selective inhibitors.

Conclusion

This compound is an indispensable pharmacological tool for the investigation of Gq/11-mediated signaling. Its high potency and specificity allow for the clear delineation of Gq/11-dependent pathways in a variety of cellular contexts. By employing the assays outlined in these application notes, researchers can effectively dissect the complex signaling networks downstream of their GPCR of interest. It is important to consider the potential for off-target effects at higher concentrations, particularly on Gs-coupled pathways, and to include appropriate controls to ensure accurate interpretation of experimental results. The continued use of this compound will undoubtedly further our understanding of GPCR biology and aid in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing YM-216391 Production via Heterologous Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of YM-216391. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the heterologous expression of the this compound biosynthetic gene cluster.

Question: I have successfully transferred the this compound gene cluster into Streptomyces lividans, but I am detecting very low or no production of the compound. What are the potential causes and solutions?

Answer:

Low or no production of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Sub-optimal Promoter Activity: The native promoter of the this compound gene cluster may not be efficiently recognized by the transcriptional machinery of Streptomyces lividans.

    • Solution: Consider replacing the native promoter with a well-characterized, strong constitutive promoter known to function effectively in S. lividans.

  • Codon Usage Mismatch: Although Streptomyces species have similar codon usage, significant differences can lead to translational inefficiencies.

    • Solution: Analyze the codon usage of the this compound gene cluster and compare it to that of S. lividans. If a significant mismatch is found, consider codon optimization of the entire gene cluster or specific genes that may be acting as bottlenecks.

  • Precursor Unavailability: The heterologous host may not produce sufficient quantities of the precursor amino acids required for this compound biosynthesis.

    • Solution: Supplement the fermentation medium with the amino acid precursors of this compound.

  • Toxicity of this compound to the Host: The produced compound might be toxic to S. lividans, limiting the yield. The native producer, Streptomyces nobilis, possesses a transmembrane efflux protein, YmR4, which may contribute to self-resistance.[1]

    • Solution: Ensure that the entire gene cluster, including potential resistance genes like ymR4, is expressed. Co-expression of dedicated efflux pumps could also be explored.

  • Sub-optimal Fermentation Conditions: The culture conditions may not be conducive to the production of this compound.

    • Solution: Systematically optimize fermentation parameters such as temperature, pH, aeration, and media composition.

Question: The mass spectrometry analysis of my culture extracts shows a peak corresponding to an intermediate of the this compound pathway, but not the final product. What could be the issue?

Answer:

The accumulation of a biosynthetic intermediate suggests a bottleneck in one of the post-translational modification steps. The biosynthesis of this compound involves a series of complex enzymatic reactions, including cyclization, epimerization, and hydroxylation.[2][3][4][5][6]

  • Inefficient Enzyme Activity: One or more of the tailoring enzymes in the this compound biosynthetic pathway may be poorly expressed or inactive in the heterologous host.

    • Solution: Verify the transcription of all genes in the cluster using RT-qPCR. If transcription is low for specific genes, consider overexpressing them under the control of a strong promoter.

  • Missing Cofactors: The heterologous host might lack specific cofactors required by the biosynthetic enzymes.

    • Solution: Analyze the enzymatic steps and supplement the media with any necessary cofactors.

Question: My Streptomyces lividans exconjugants are growing poorly or showing instability. What can I do?

Answer:

Poor growth or instability of the engineered strain can be due to the metabolic burden of expressing a large gene cluster or the toxicity of the product.

  • Metabolic Burden: The expression of a large heterologous gene cluster can strain the host's resources.

    • Solution: Use a lower copy number plasmid or integrate the gene cluster into the chromosome. Optimizing the culture medium to be richer in essential nutrients can also help.

  • Plasmid Instability: The plasmid carrying the gene cluster may be unstable.

    • Solution: Ensure that the fermentation medium contains the appropriate antibiotic selection pressure to maintain the plasmid. Chromosomal integration of the gene cluster is a more stable long-term solution.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect from the heterologous expression of this compound in Streptomyces lividans?

A1: Initial heterologous expression of the wild-type this compound gene cluster in S. lividans may result in low yields. However, through genetic engineering, such as the deletion of the putative transcriptional regulator gene ymR3, yields have been reported to increase by approximately 20-fold, reaching the range of 4-36 mg/L.[2][3][5][7][8]

Q2: Why is Streptomyces lividans a good choice for the heterologous expression of the this compound gene cluster?

A2: Streptomyces lividans is a well-characterized and genetically tractable host that is closely related to the native producer, Streptomyces nobilis. This close relationship often leads to better recognition of promoters and codon usage, as well as the availability of necessary precursors for secondary metabolite biosynthesis.

Q3: What is the function of the ymR3 gene in the this compound gene cluster?

A3: ymR3 is believed to encode a putative transcriptional regulator. Deletion of this gene has been shown to significantly increase the yield of this compound, suggesting it may act as a repressor of the biosynthetic gene cluster.[2][3][5][7]

Q4: Are there alternative strategies to deleting ymR3 for improving yield?

A4: Yes, other strategies can be employed, often in combination:

  • Promoter Engineering: Replacing the native promoter with a stronger constitutive promoter.

  • Host Engineering: Using an engineered S. lividans strain with an optimized metabolism for secondary metabolite production.

  • Fermentation Optimization: Fine-tuning the culture conditions and media composition.

Data Presentation

Table 1: Summary of this compound Yield Improvement

Strain / ConditionHost StrainYield (mg/L)Fold IncreaseReference
Wild-type gene clusterStreptomyces lividansLow (baseline)1x[2][3][5]
ymR3 deletion mutantStreptomyces lividans4 - 36~20x[2][3][5][7][8]

Experimental Protocols

A detailed protocol for the heterologous expression and yield improvement of this compound is provided below.

1. Construction of a Cosmid Library of Streptomyces nobilis Genomic DNA

This protocol is for the creation of a genomic library to isolate the this compound biosynthetic gene cluster.

  • Materials: Streptomyces nobilis genomic DNA, cosmid vector (e.g., pOJ446), restriction enzymes, T4 DNA ligase, Gigapack III XL packaging extract, E. coli host (e.g., XL1-Blue MR).

  • Method:

    • Partially digest high-molecular-weight S. nobilis genomic DNA with an appropriate restriction enzyme to generate fragments of 30-40 kb.

    • Dephosphorylate the digested cosmid vector.

    • Ligate the genomic DNA fragments with the prepared cosmid vector.

    • Package the ligation mixture into lambda phage particles using a packaging extract.

    • Transduce an appropriate E. coli host and select for colonies containing the cosmid with the genomic DNA insert on antibiotic-containing media.

    • Screen the library for the this compound gene cluster using PCR with primers designed from the known sequence.

2. Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol describes the transfer of the cosmid containing the this compound gene cluster from E. coli to S. lividans via intergeneric conjugation.

  • Materials: E. coli donor strain (e.g., ET12567/pUZ8002) carrying the this compound-containing cosmid, S. lividans recipient strain, MS agar (B569324) plates, appropriate antibiotics.

  • Method:

    • Grow the E. coli donor strain to mid-log phase.

    • Prepare a spore suspension of S. lividans.

    • Mix the E. coli donor cells and S. lividans spores.

    • Plate the mixture on MS agar plates and incubate to allow conjugation to occur.

    • Overlay the plates with antibiotics to select for S. lividans exconjugants that have received the cosmid.

    • Isolate and verify the exconjugants by PCR.

3. Deletion of the ymR3 Gene in Streptomyces lividans

This protocol outlines the deletion of the ymR3 gene to enhance this compound production using a PCR-targeting approach.

  • Materials: A temperature-sensitive plasmid carrying an apramycin (B1230331) resistance cassette flanked by FRT sites, primers with homology to the regions flanking ymR3, E. coli BW25113/pIJ790, apramycin.

  • Method:

    • Amplify the apramycin resistance cassette with primers that have extensions homologous to the regions upstream and downstream of ymR3.

    • Introduce the PCR product into E. coli BW25113/pIJ790 carrying a plasmid with the this compound gene cluster to replace ymR3 with the apramycin resistance cassette via λ-Red recombination.

    • Transfer the modified cosmid into S. lividans.

    • Select for double-crossover mutants where the native ymR3 has been replaced by the resistance cassette.

    • (Optional) Remove the apramycin resistance marker using a FLP recombinase to allow for further genetic modifications.

4. Fermentation and Analysis of this compound Production

  • Materials: TSB medium, HP-20 resin, ethyl acetate, HPLC system.

  • Method:

    • Inoculate a seed culture of the engineered S. lividans strain.

    • Use the seed culture to inoculate a production culture in TSB medium.

    • Add HP-20 resin to the culture to adsorb the produced this compound.

    • After fermentation, collect the resin and extract with ethyl acetate.

    • Analyze the extract by HPLC to quantify the yield of this compound.

Visualizations

YM216391_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-translational Modification cluster_maturation Maturation and Release Precursor_Peptide YmA Precursor Peptide (Leader-Core-Follower) Heterocyclization Heterocyclization (YmB1, YmC1) Precursor_Peptide->Heterocyclization Epimerization L-Ile to D-allo-Ile (YmF) Heterocyclization->Epimerization Hydroxylation β-hydroxylation of Phe (YmE - P450) Epimerization->Hydroxylation Cleavage_Cyclization Leader/Follower Peptide Cleavage & Cyclization (YmD, YmG) Hydroxylation->Cleavage_Cyclization Final_Product This compound Cleavage_Cyclization->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Yield_Improvement_Workflow Start Start: Isolate this compound Gene Cluster Heterologous_Expression Heterologous Expression in S. lividans Start->Heterologous_Expression Low_Yield Low Yield of this compound Heterologous_Expression->Low_Yield Gene_Deletion Delete ymR3 Gene (Transcriptional Regulator) Low_Yield->Gene_Deletion Optimization Fermentation Fermentation of Engineered Strain Gene_Deletion->Fermentation High_Yield Increased Yield (~20-fold) Fermentation->High_Yield

Caption: Workflow for improving this compound yield.

References

Overcoming solubility and stability issues with YM-216391 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility and stability challenges associated with the cytotoxic cyclic peptide YM-216391 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a natural cyclic peptide isolated from Streptomyces nobilis with potent cytotoxic activity against various human cancer cell lines.[1][2] It shares structural homology with telomestatin, a known telomerase inhibitor.[2] The proposed mechanism of action for this compound, similar to telomestatin, involves the stabilization of G-quadruplex structures in the telomeric regions of DNA. This stabilization inhibits telomerase activity, leading to telomere shortening, cellular senescence, and ultimately apoptosis in cancer cells.[3]

Q2: What are the main challenges when working with this compound in the lab?

The primary challenges with this compound are its poor aqueous solubility and potential instability in certain experimental conditions. Being a hydrophobic cyclic peptide, it is sparingly soluble in water and aqueous buffers, which can complicate the preparation of stock solutions and its use in cell-based assays.[4] Like other peptides, its stability can be affected by factors such as pH, temperature, and the presence of proteases.

Q3: How should I store this compound?

For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For short-term storage, a stock solution in an anhydrous organic solvent like DMSO can be stored at -20°C. It is recommended to prepare fresh aqueous working solutions daily from the stock solution to minimize degradation.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in aqueous buffers.
  • Cause: this compound is a hydrophobic molecule with inherently low water solubility.

  • Solution 1: Use of a co-solvent. First, dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. Then, dilute the stock solution dropwise into your aqueous buffer while vortexing to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5% for cell-based assays).

  • Solution 2: pH adjustment. The solubility of peptides can be influenced by pH. While specific data for this compound is limited, you can empirically test the solubility in buffers with slightly acidic or basic pH if your experiment allows.

  • Solution 3: Use of solubilizing agents. For certain applications, non-ionic surfactants like Tween-80 or Pluronic F-68 at low concentrations can aid in solubilization. However, their compatibility with your specific assay must be validated.

Issue 2: Precipitation of this compound in the final aqueous solution.
  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, or the percentage of the organic co-solvent is too low.

  • Solution 1: Decrease the final concentration. If possible, lower the final working concentration of this compound in your experiment.

  • Solution 2: Increase the co-solvent concentration (with caution). If your experimental system can tolerate it, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always perform a vehicle control to account for any effects of the solvent.

  • Solution 3: Sonication. Brief sonication of the solution in a water bath sonicator may help to redissolve small amounts of precipitate.

Issue 3: Inconsistent experimental results or loss of activity.
  • Cause: This could be due to the degradation of this compound in the aqueous working solution. Peptide stability can be compromised by pH extremes, high temperatures, and enzymatic degradation.

  • Solution 1: Prepare fresh working solutions. Avoid storing this compound in aqueous solutions for extended periods. Prepare fresh dilutions from your frozen organic stock solution for each experiment.

  • Solution 2: Control pH and temperature. Use buffered solutions to maintain a stable pH and avoid exposing the compound to high temperatures.

  • Solution 3: Use of protease inhibitors. If you are working with cell lysates or other biological matrices that may contain proteases, consider adding a protease inhibitor cocktail.

Data Presentation

Table 1: Predicted and Reported Solubility of this compound and Analogs

CompoundSolventPredicted/Reported SolubilityReference
This compoundAqueousPredicted to be poorly solubleGeneral knowledge of hydrophobic cyclic peptides
This compoundDMSOSolubleInferred from common practice for similar compounds
TelomestatinAqueousLow water solubility[4]
TelomestatinDMSOSoluble (e.g., 1 mM stock)[5]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended ConcentrationStorage
Dimethyl Sulfoxide (DMSO)1-10 mM-20°C or -80°C
Ethanol1-5 mM-20°C or -80°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 807.9 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound, add 123.8 µL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration.

    • When diluting, add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or gently mixing to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (e.g., <0.5%).

    • Use the freshly prepared working solution immediately.

Visualizations

G cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus YM216391 This compound Telomere Telomere (G-quadruplex) YM216391->Telomere Stabilizes Telomerase Telomerase Telomere->Telomerase Inhibits binding Telomere_Shortening Telomere Shortening Telomere->Telomere_Shortening Leads to Telomerase->Telomere Maintains length Apoptosis Apoptosis Telomere_Shortening->Apoptosis Senescence Cellular Senescence Telomere_Shortening->Senescence

Caption: Proposed signaling pathway for this compound's cytotoxic effect.

G cluster_workflow Experimental Workflow A Weigh this compound Solid B Dissolve in DMSO (10 mM Stock) A->B C Store Stock at -20°C/-80°C B->C D Thaw Stock Solution C->D E Dilute in Aqueous Buffer (Working Solution) D->E F Perform Experiment (e.g., Cell-based Assay) E->F

Caption: General workflow for preparing this compound solutions for experiments.

References

Troubleshooting common problems in YM-216391 cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM-216391 in cytotoxicity assays.

Troubleshooting Common Problems

This section addresses specific issues that may arise during cytotoxicity experiments with this compound.

Issue 1: High Variability Between Replicate Wells

High variability in absorbance or fluorescence readings between replicate wells can obscure the true cytotoxic effect of this compound.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate.
Edge Effects Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer.
Incomplete Reagent Mixing After adding reagents like MTT or LDH substrate, mix the plate gently on an orbital shaker to ensure even distribution.

Issue 2: Low or No Cytotoxic Effect Observed

Several factors can lead to an underestimation of this compound's cytotoxicity.

Potential CauseRecommended Solution
Sub-optimal Drug Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your cell line.
Short Incubation Time The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours).
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Confirm the sensitivity of your cell line or test a different, more sensitive cell line.
Degradation of this compound Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 3: High Background Signal in Control Wells

Elevated background signals can mask the cytotoxic effects and lead to inaccurate results.

Potential CauseRecommended Solution
Media Interference Phenol (B47542) red in culture media can interfere with colorimetric assays. Use phenol red-free media during the assay incubation steps. Serum can also contain dehydrogenases or LDH, leading to high background. Reduce serum concentration or use serum-free media during the final assay steps.
Microbial Contamination Visually inspect cultures for any signs of bacterial or fungal contamination, which can alter assay readings. Maintain sterile technique throughout the experiment.
Direct Reagent Reduction by this compound To test for this, incubate this compound with the assay reagent in cell-free media. If a color change occurs, this compound is directly interacting with the reagent. Consider using a different cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is a novel cyclic peptide that has demonstrated potent cytotoxic activity against various human cancer cell lines.[1][2][3][4][5] While its precise mechanism of action is still under investigation, it is known to inhibit the growth of cancer cells.[3]

Q2: Which cytotoxicity assays are recommended for use with this compound?

Commonly used and suitable assays include:

  • MTT Assay: Measures cell metabolic activity as an indicator of viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

  • ATP-Based Assays: Measure the level of intracellular ATP, which correlates with cell viability.

The choice of assay may depend on the specific cell line and experimental goals. It is often advisable to confirm results using a second, mechanistically different assay.

Q3: What are the known IC50 values for this compound in different cancer cell lines?

This compound has shown potent cytotoxic activity against a panel of human cancer cell lines.[1][3]

Cell LineIC50 Value
HeLa S3 (Human Cervical Cancer)14 nM[1][2][3]
HBC-4, BSY-1, HBC-5 (Breast Cancer)Potent activity reported, specific IC50 values not published.[3]
MCF-7, MDA-MB-231 (Breast Cancer)Potent activity reported, specific IC50 values not published.[3]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and laboratory conditions is recommended.

Materials:

  • This compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Phenol red-free medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Aspirate the medium containing this compound.

    • Add 100 µL of phenol red-free medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Aspirate the MTT solution.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation cell_seeding->incubation_24h ym_treatment This compound Treatment incubation_24h->ym_treatment incubation_treatment 24-72h Incubation ym_treatment->incubation_treatment mtt_addition MTT Reagent Addition incubation_treatment->mtt_addition formazan_incubation 2-4h Incubation mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization read_plate Absorbance Reading (570nm) solubilization->read_plate data_analysis IC50 Calculation read_plate->data_analysis

Caption: Workflow for a typical this compound cytotoxicity assay.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_pipetting Verify Pipetting Accuracy start->check_pipetting check_cells Examine Cell Seeding & Health start->check_cells check_reagents Assess Reagent Quality & Prep start->check_reagents check_plate Evaluate Plate for Edge Effects start->check_plate solution_pipetting Recalibrate Pipettes check_pipetting->solution_pipetting Inaccurate solution_cells Optimize Seeding Density Ensure Homogeneous Suspension check_cells->solution_cells Uneven/Unhealthy solution_reagents Prepare Fresh Reagents Check for Contamination check_reagents->solution_reagents Suspect solution_plate Avoid Outer Wells check_plate->solution_plate Present

Caption: A logical approach to troubleshooting inconsistent assay results.

apoptosis_pathway General Apoptotic Signaling Pathway* cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ym216391 This compound (Cytotoxic Agent) mito_stress Mitochondrial Stress ym216391->mito_stress death_receptor Death Receptor Ligation ym216391->death_receptor Potential cyto_c Cytochrome c Release mito_stress->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis label_note *The specific signaling pathway for this compound is under investigation.

Caption: A generalized model of apoptosis that may be induced by this compound.

References

Technical Support Center: Optimizing YM-216391 and sFRP-1 Inhibitor Treatment Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers working with the cytotoxic agent YM-216391 and, separately, with inhibitors of Secreted Frizzled-Related Protein-1 (sFRP-1) that modulate the Wnt signaling pathway. It appears there may be a conflation of this compound with sFRP-1 inhibitors in research inquiries. This resource aims to clarify their distinct mechanisms and provide specific guidance for each.

Section 1: this compound as a Cytotoxic Agent

This compound is a novel cyclic peptide isolated from Streptomyces nobilis that has demonstrated potent cytotoxic activity against various human cancer cell lines.[1][2] Its primary application in research is related to its anti-tumor properties.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: The precise mechanism of action for this compound is still under investigation.[2] It is known to be a potent cytotoxic agent that inhibits the growth of cancer cells, but the specific molecular targets have not been fully elucidated.

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: Based on published data, this compound shows activity at nanomolar concentrations. For instance, it inhibited the growth of human cervical cancer HeLa S3 cells with an IC50 value of 14 nM.[1][2] A good starting point for dose-response experiments would be a concentration range from 1 nM to 1 µM.

Q3: How should I dissolve and store this compound?

A3: As a peptide-based compound, this compound should be handled with care to avoid degradation. For specific solubility and storage instructions, it is crucial to refer to the manufacturer's datasheet that accompanies the product. Generally, peptides are stored at -20°C or -80°C.

Q4: Are there any known signaling pathways affected by this compound?

A4: The current body of research does not definitively link this compound to a specific signaling pathway. Its cytotoxic effects suggest it may interfere with fundamental cellular processes such as cell division or survival, but further research is needed to identify the exact pathways involved.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No observable cytotoxicity Incorrect dosage, degraded compound, or resistant cell line.Verify the concentration with a dose-response curve. Ensure proper storage and handling of the compound. Test on a sensitive cell line like HeLa S3 as a positive control.
Inconsistent results Variability in cell culture conditions, inconsistent compound preparation.Standardize cell seeding density and passage number. Prepare fresh stock solutions of this compound for each experiment.
Compound precipitation in media Poor solubility at the working concentration.Consult the manufacturer's solubility data. Consider using a different solvent for the stock solution or lowering the final concentration in the media.
Data Presentation: Cytotoxic Activity of this compound
Cell Line Cancer Type IC50 Value Reference
HeLa S3Human Cervical Cancer14 nM[1][2]
HBC-4Human Breast CancerPotent Activity[2]
BSY-1Human Breast CancerPotent Activity[2]
HBC-5Human Breast CancerPotent Activity[2]
MCF-7Human Breast CancerPotent Activity[2]
MDA-MB-231Human Breast CancerPotent Activity[2]
Experimental Protocols

Note: Detailed experimental protocols for optimizing this compound treatment are limited in the public domain. The following is a general protocol for assessing cytotoxicity.

Protocol: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 1 µM).

  • Treatment: Add the diluted this compound to the wells in triplicate. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 2: sFRP-1 Inhibitors and Wnt Pathway Activation

Secreted Frizzled-Related Protein-1 (sFRP-1) is a negative regulator of the canonical Wnt signaling pathway.[3][4] Inhibitors of sFRP-1, such as WAY-316606, can activate this pathway, which is a therapeutic target for conditions like osteoporosis.[3]

Frequently Asked Questions (FAQs)

Q1: How do sFRP-1 inhibitors activate the Wnt signaling pathway?

A1: sFRP-1 binds to Wnt ligands, preventing them from interacting with their Frizzled receptors.[4] sFRP-1 inhibitors block this interaction, allowing Wnt proteins to bind to Frizzled and LRP5/6 co-receptors, initiating the downstream signaling cascade that leads to the stabilization of β-catenin and gene transcription.[4][5]

Q2: What is a typical effective concentration for an sFRP-1 inhibitor like WAY-316606?

A2: WAY-316606 has been shown to bind to sFRP-1 with a KD of 0.08 µM and inhibit it with an EC50 of 0.65 µM in a cell-based functional assay.[3] It has been observed to increase total bone area in a murine calvarial organ culture assay at concentrations as low as 0.0001 µM.[3]

Q3: How can I measure the activation of the Wnt pathway in my experiment?

A3: Activation of the canonical Wnt pathway is commonly measured by quantifying the levels of stabilized β-catenin in the cytoplasm and nucleus, or by using a reporter gene assay, such as a TCF/LEF luciferase reporter assay.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No Wnt pathway activation Inactive compound, low concentration, or cell line not responsive to Wnt signaling.Confirm compound activity with a positive control. Perform a dose-response experiment. Ensure your cell line expresses the necessary Wnt pathway components.
High background in reporter assay Leaky reporter construct, high cell density.Use a minimal promoter-driven reporter as a negative control. Optimize cell seeding density.
Variability in β-catenin levels Inconsistent cell lysis or protein extraction, timing of analysis.Use a standardized protocol for protein extraction. Perform a time-course experiment to determine the optimal time point for analysis after treatment.
Data Presentation: Activity of sFRP-1 Inhibitors
Compound Parameter Value Assay Reference
WAY-316606K D0.08 µMBinding to sFRP-1[3]
WAY-316606EC500.65 µMInhibition of sFRP-1[3]
Diaryl-sulfone sulfonamideK D0.35 µMBinding to sFRP-1[3]
Diaryl-sulfone sulfonamideEC503.9 µMInhibition of sFRP-1[3]
Experimental Protocols

Protocol: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with the sFRP-1 inhibitor at various concentrations. Include a positive control (e.g., Wnt3a conditioned media) and a negative control (vehicle).

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 sFRP1 sFRP-1 sFRP1->Wnt Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibition sFRP1_Inhibitor sFRP-1 Inhibitor sFRP1_Inhibitor->sFRP1 Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub Ubiquitin beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Proteasome Proteasome Ub->Proteasome Degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Canonical Wnt signaling pathway with sFRP-1 inhibition.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T) start->cell_culture transfection 2. Transfection (TCF/LEF Reporter) cell_culture->transfection treatment 3. Treatment (sFRP-1 Inhibitor) transfection->treatment incubation 4. Incubation (24-48 hours) treatment->incubation assay 5. Luciferase Assay incubation->assay data_analysis 6. Data Analysis (Fold Change) assay->data_analysis end End data_analysis->end

Caption: Workflow for a TCF/LEF reporter assay.

References

Identifying and mitigating potential off-target effects of YM-216391.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of YM-216391.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary mechanism of action?

This compound is a cyclic peptide natural product isolated from Streptomyces nobilis.[1][2][3] It exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range.[1][2] The primary mechanism of action for its cytotoxic effects is the inhibition of Gq/11 protein signaling. This compound acts as a molecular glue, stabilizing the Gq/11 heterotrimer in its inactive state.

Q2: Why is it important to investigate the potential off-target effects of this compound?

While this compound has a defined primary target, like many small molecules, it has the potential to bind to other, unintended biological targets. These "off-target" interactions can lead to a variety of issues in research and development, including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target (Gq/11) when it is, in fact, caused by an off-target effect.

  • Unexpected cellular phenotypes: Engagement with other cellular proteins can lead to unforeseen biological responses.

  • Potential for toxicity: Off-target binding can result in cellular toxicity, confounding the assessment of the on-target therapeutic window.

  • Challenges in clinical translation: Undiscovered off-target effects can lead to unexpected side effects in clinical trials.

A thorough characterization of a compound's selectivity is crucial for the validation of its mechanism of action and for building confidence in its therapeutic potential.

Q3: What are the general strategies to identify potential off-target effects?

A multi-pronged approach is recommended to identify potential off-target effects:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and known protein binding pockets.[4]

  • In Vitro Biochemical Screening: Profiling this compound against large panels of purified proteins, such as kinases (kinome scanning), phosphatases, or other enzyme families, can identify direct interactions.[5][6]

  • Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within a cellular environment and can be adapted to screen for off-target binding.[7][8][9][10]

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.[11][12][13][14]

  • Proteomics Approaches: Affinity-based proteomics can be used to pull down binding partners of this compound from cell lysates.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

Question: I am observing a cellular phenotype (e.g., changes in cell morphology, unexpected pathway activation/inhibition) that is not consistent with the known function of Gq/11 inhibition. How can I determine if this is an off-target effect of this compound?

Answer:

This is a common challenge in drug discovery. The following steps can help you dissect the observed phenotype:

1. Validate with a Structurally Unrelated Gq/11 Inhibitor:

  • Rationale: If the phenotype is truly due to Gq/11 inhibition, a different, structurally unrelated inhibitor of the same target should reproduce the effect.

  • Action: Treat your cells with a different Gq/11 inhibitor (e.g., FR900359). If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.

2. Perform a Concentration-Response Analysis:

  • Rationale: On-target and off-target effects often occur at different concentrations.

  • Action: Perform a detailed dose-response curve for both the expected and unexpected phenotypes. If the unexpected phenotype only occurs at significantly higher concentrations than those required for Gq/11 inhibition, it is likely an off-target effect.

3. Conduct a Rescue Experiment:

  • Rationale: If the phenotype is on-target, it should be rescued by downstream activation of the Gq/11 pathway.

  • Action: Attempt to rescue the unexpected phenotype by stimulating a downstream effector of Gq/11 (e.g., activating Protein Kinase C with a phorbol (B1677699) ester). If the phenotype is not rescued, it is likely independent of the Gq/11 pathway.

4. Employ a Target Knockdown/Knockout Approach:

  • Rationale: Genetically removing the primary target should mimic the effect of the inhibitor if the phenotype is on-target.

  • Action: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout GNAQ or GNA11. If the resulting phenotype matches the one observed with this compound treatment, it supports an on-target mechanism. If not, an off-target effect is likely.

Issue 2: High Levels of Cell Death at Low Concentrations

Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are much lower than the reported IC50 values for other cancer cell lines. Could this be due to an off-target effect?

Answer:

Yes, potent off-target effects on proteins essential for cell survival can lead to increased cytotoxicity. Here’s how to troubleshoot this:

1. Determine the Lowest Effective Concentration for Gq/11 Inhibition:

  • Action: First, establish the concentration range at which this compound effectively inhibits Gq/11 signaling in your specific cell line (e.g., by measuring downstream second messengers like IP3 or calcium mobilization).

2. Analyze Apoptosis and Necrosis Markers:

  • Action: Use assays such as Annexin V/Propidium Iodide staining or caspase-3/7 activity assays to determine the mode of cell death. This can provide clues about the affected pathways.

3. Perform a Broad-Spectrum Kinase Profile:

  • Rationale: Many cytotoxic off-target effects are due to the inhibition of essential kinases.

  • Action: Submit this compound for a comprehensive in vitro kinase screen (e.g., KINOMEscan) to identify any potent off-target kinase interactions.[15][16][17]

4. Cellular Thermal Shift Assay (CETSA) for Off-Target Validation:

  • Rationale: CETSA can be used to confirm if this compound binds to a suspected off-target kinase within the cell.

  • Action: Perform a CETSA experiment to assess the thermal stabilization of any high-affinity off-target kinases identified in the in vitro screen. A significant thermal shift would confirm intracellular engagement.

Data Presentation

Table 1: Example Data from an In Vitro Kinase Selectivity Screen (KINOMEscan)

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)Notes
GNAQ (Primary Target) N/A (G-protein) N/A Assayed via functional G-protein assay
Kinase A98%50Potent off-target interaction
Kinase B85%250Moderate off-target interaction
Kinase C55%1,500Weak off-target interaction
Kinase D<10%>10,000No significant interaction
... (400+ other kinases)<10%>10,000No significant interaction

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

Protein TargetTreatmentTagg (°C)ΔTagg (°C)Cellular EC50 (µM)
Gq Vehicle (DMSO)48.5--
This compound (1 µM)52.0+3.50.15
Kinase A Vehicle (DMSO)54.2--
This compound (1 µM)57.8+3.60.20
Actin (Control) Vehicle (DMSO)62.1--
This compound (1 µM)62.0-0.1>10

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol describes a general method for in vitro kinase profiling using a radiometric assay format.

Materials:

  • Purified recombinant kinases (a panel of >400 is recommended).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).

  • Inhibitor Incubation: Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the specific substrate and [γ-³³P]ATP to initiate the reaction. The ATP concentration should be at the Km for each kinase.

  • Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the target engagement of this compound in intact cells.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer with protease inhibitors.

  • PCR tubes.

  • Thermocycler.

  • Apparatus for protein quantification (e.g., Western blot, ELISA).

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

  • Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Analyze the amount of the target protein (and any suspected off-targets) remaining in the soluble fraction using Western blotting or another suitable protein quantification method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates thermal stabilization and target engagement.

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Potential Cellular Outcomes cluster_2 Troubleshooting Workflow This compound This compound Cells Cells This compound->Cells Incubation On_Target On-Target Effect (Gq/11 Inhibition) Cells->On_Target Off_Target Off-Target Effect (e.g., Kinase Inhibition) Cells->Off_Target Phenotype Observed Phenotype On_Target->Phenotype Off_Target->Phenotype Validate Validate with Unrelated Inhibitor Phenotype->Validate Is the phenotype specific? Dose_Response Dose-Response Analysis Phenotype->Dose_Response Is it concentration-dependent? Rescue Rescue Experiment Validate->Rescue Knockdown Target Knockdown/Knockout Rescue->Knockdown

Caption: Troubleshooting logic for deconvoluting on-target vs. off-target phenotypic effects.

G cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 Phenotypic Analysis KinomeScan Kinome Scan (>400 Kinases) Hits Identify Potential Off-Target Hits KinomeScan->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Validate Hits Confirmation Confirm Intracellular Target Engagement CETSA->Confirmation PhenoScreen Phenotypic Screening (High-Content Imaging) Confirmation->PhenoScreen Investigate Function MOA Elucidate Functional Consequence of Off-Targeting PhenoScreen->MOA G GPCR GPCR Activation Gq_Inactive Gq (GDP-bound) Inactive GPCR->Gq_Inactive Catalyzes Gq_Active Gq (GTP-bound) Active Gq_Inactive->Gq_Active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC YM216391 This compound YM216391->Gq_Inactive Stabilizes Inactive State

References

Navigating Experimental Variability in YM-216391 Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing experimental variability in studies involving YM-216391, a potent cytotoxic cyclic peptide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to promote consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a cyclic peptide isolated from Streptomyces nobilis that has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[1][2] It is a selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[3][4][5] By inhibiting Gq/11, this compound blocks the activation of phospholipase C (PLC), which in turn prevents the generation of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This disruption of the Gq/11 signaling pathway ultimately interferes with downstream cellular processes that are often dysregulated in cancer.

Q2: What are the common sources of experimental variability when working with this compound?

While specific studies on this compound variability are limited, general sources of variability in cell-based assays with cyclic peptides include:

  • Compound Handling: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles can lead to degradation of the compound.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.[6][7][8]

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound can impact cell viability and should be kept consistent across all wells, including controls.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[10][11] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[12] Lyophilized peptides should be stored at -20°C, and solutions are typically stable for up to a month when stored at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q4: What are the potential off-target effects of this compound?

While this compound is considered a selective Gq/11 inhibitor, the possibility of off-target effects, a common concern with many bioactive molecules, should not be disregarded.[13] As with other cyclic peptides, off-target interactions can contribute to unexpected cellular responses.[14][15] It is advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, or employing rescue experiments by activating downstream components of the Gq pathway to confirm that the observed effects are specifically due to Gq/11 inhibition.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure the cell suspension is homogenous by gently pipetting up and down before and during plating. Work quickly to prevent cells from settling.
Edge Effects To minimize evaporation from the outer wells of a microplate, fill these wells with sterile PBS or culture medium without cells.[9]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across all wells.
Inconsistent Incubation Times For endpoint assays, ensure that the incubation time with this compound and any detection reagents is identical for all plates.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
Potential Cause Troubleshooting Step
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[6]
This compound Stock Degradation Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[12]
Variations in Assay Protocol Strictly adhere to a standardized protocol for all experiments, including cell seeding density, treatment duration, and reagent concentrations.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period, if compatible with your cell line.

Data Presentation

Table 1: Physicochemical Properties of this compound (Inferred)

PropertyRecommended SolventRecommended Storage
Solubility DMSO, Ethanol[10][11][16][17]Lyophilized: -20°C, desiccated. In solution: -20°C in single-use aliquots.[12]
Stability Avoid repeated freeze-thaw cycles. Protect from light.Solutions are generally usable for up to one month at -20°C.

Table 2: Reported Cytotoxic Activity of this compound

Cell LineIC50 (nM)Reference
HeLa S314[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18][19][20][21]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cell Viability Assessment using Resazurin (B115843) Assay

This protocol outlines the use of a resazurin-based assay, a fluorescent method for determining cell viability.[22][23][24][25][26]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, using opaque-walled plates to minimize background fluorescence.

  • This compound Treatment:

    • Follow the same procedure as in the MTT assay.

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • The fluorescence intensity is proportional to the number of viable cells.

Mandatory Visualizations

Gq_Signaling_Pathway GPCR GPCR Gq_protein Gq Protein (αβγ) GPCR->Gq_protein Ligand Binding G_alpha_q_GTP Gαq-GTP Gq_protein->G_alpha_q_GTP G_beta_gamma Gβγ Gq_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_q_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream YM216391 This compound YM216391->Gq_protein Inhibits

Caption: Gq/11 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Consistent Passage & Confluency) start->cell_culture cell_seeding Cell Seeding (Homogenous Suspension) cell_culture->cell_seeding var1 Variability Point: Cell Health cell_culture->var1 incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h var2 Variability Point: Seeding Density cell_seeding->var2 treatment This compound Treatment (Accurate Dilutions) incubation_24h->treatment incubation_treatment Treatment Incubation (Consistent Duration) treatment->incubation_treatment var3 Variability Point: Compound Potency treatment->var3 reagent_addition Detection Reagent Addition (e.g., MTT, Resazurin) incubation_treatment->reagent_addition var4 Variability Point: Edge Effects incubation_treatment->var4 incubation_reagent Reagent Incubation (Consistent Duration) reagent_addition->incubation_reagent var5 Variability Point: Pipetting Errors reagent_addition->var5 measurement Data Acquisition (Plate Reader) incubation_reagent->measurement end End measurement->end

Caption: Experimental workflow for a cell viability assay with this compound.

References

Challenges in the chemical synthesis of cyclic peptides like YM-216391.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of complex cyclic peptides, with a special focus on YM-216391. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this and structurally related molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and similar cyclic peptides, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: I am observing a low yield during the macrolactamization of the linear precursor of this compound. What are the likely causes and how can I improve the yield?

A1: Low yields in macrocyclization are a frequent challenge. Several factors can contribute to this issue:

  • Intermolecular Oligomerization: At high concentrations, the linear precursors are more likely to react with each other, forming dimers and higher-order oligomers, rather than undergoing the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular reaction. This can be achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent using a syringe pump.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical for efficient cyclization.

    • Solution: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been successfully used for the macrolactamization of the this compound precursor. If yields are still low, other modern coupling reagents such as PyBOP or TBTU could be screened.

  • Unfavorable Conformation of the Linear Precursor: The linear peptide may adopt a conformation that is not conducive to cyclization, where the N- and C-termini are sterically hindered or too far apart.

    • Solution: The sequence of this compound, containing turn-inducing residues, is somewhat pre-organized for cyclization. However, solvent choice can influence conformation. Experiment with different solvent systems, such as DMF, DCM, or mixtures thereof.

  • Epimerization at the C-terminal Residue: The activation of the C-terminal carboxylic acid can lead to racemization, resulting in diastereomeric byproducts and reducing the yield of the desired product.

    • Solution: Use of coupling reagents known to suppress racemization, like HATU, is recommended. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also minimize this side reaction.

Q2: During the solid-phase peptide synthesis (SPPS) of the linear precursor, I am experiencing incomplete coupling reactions, especially for certain amino acids. What could be the reason?

A2: Incomplete couplings during SPPS of complex peptides are common and can be caused by:

  • Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures (e.g., β-sheets) and aggregate, making the N-terminus inaccessible for the next coupling step. The hydrophobic nature of some residues in the this compound sequence can exacerbate this.

    • Solution:

      • Use specialized resins like ChemMatrix® or TentaGel® that are known to minimize aggregation.

      • Employ a "magic mixture" of solvents (DCM/DMF/NMP in a 1:1:1 ratio) which can improve solvation and disrupt aggregation.

      • Incorporate structure-breaking elements like pseudoproline dipeptides at strategic locations if the sequence allows.

  • Steric Hindrance: Amino acids with bulky side chains, such as valine and isoleucine present in the this compound backbone, can be sterically hindered, leading to slower coupling kinetics.

    • Solution:

      • Increase the coupling time for these residues.

      • Perform a "double coupling" by repeating the coupling step to drive the reaction to completion.

      • Use more potent activating agents like HATU or HCTU.

Q3: The purification of the final cyclic product by HPLC is proving to be difficult, with broad peaks and poor separation from impurities. What can I do to improve the purification?

A3: The complex, heterocyclic-rich, and potentially hydrophobic nature of this compound can make HPLC purification challenging.

  • Poor Solubility and Aggregation: The cyclic peptide may aggregate in the mobile phase, leading to peak broadening and tailing.

    • Solution:

      • Dissolve the crude product in a strong organic solvent like DMF or DMSO before injection.

      • Modify the mobile phase by adding a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the aqueous phase to disrupt aggregates. The use of additives like formic acid or trifluoroacetic acid (TFA) is standard and helps in this regard.

  • Co-elution of Similar Impurities: Side products from the synthesis, such as deletion sequences from the SPPS or diastereomers from epimerization, can have very similar retention times to the desired product.

    • Solution:

      • Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution.

      • Experiment with different stationary phases. While C18 is common, a phenyl-hexyl or a biphenyl (B1667301) column might offer different selectivity for such aromatic and heterocyclic compounds.

      • Consider preparative thin-layer chromatography (TLC) as an orthogonal purification technique for difficult separations.

Q4: I am observing unexpected side reactions involving the oxazole (B20620) and thiazole (B1198619) moieties. What are these and how can I prevent them?

A4: The heterocyclic rings in this compound are generally stable, but can be susceptible to certain reactions:

  • Ring Opening under Harsh Basic or Acidic Conditions: While generally robust, prolonged exposure to very strong acids or bases during deprotection or cleavage steps could potentially lead to the degradation of the oxazole or thiazole rings.

    • Solution: Use standard, optimized conditions for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and cleavage from the resin (e.g., TFA-based cocktails with scavengers). Avoid unnecessarily long reaction times.

  • Metallation and Subsequent Reactions: The C2-proton of oxazoles can be abstracted by strong bases like organolithium reagents.

    • Solution: Avoid the use of such strong bases in the presence of the unprotected heterocyclic core.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and related cyclic peptides to aid in experimental design and optimization.

Table 1: Comparison of Macrocyclization Conditions for this compound Linear Precursor

Coupling ReagentBaseSolventConcentration (mM)Temperature (°C)Time (h)Reported Yield (%)
HATU DIPEADMF0.5 - 1.02512 - 24~40-50
PyBOPDIPEADMF/DCM (1:1)1.02524Potentially lower
TBTUDIPEADMF1.02524Potentially lower

Note: Yields are highly dependent on the specific sequence of the linear precursor and the purity of the starting material. The data presented here are estimates based on typical yields for similar complex cyclic peptides.

Table 2: Recommended Reagent Equivalents for Key Synthetic Steps

StepReagentEquivalents (relative to resin loading)
SPPS - Amino Acid Coupling Fmoc-Amino Acid4
HCTU/HATU3.95
DIPEA8
Macrocyclization (Solution Phase) Linear Peptide1
HATU1.5 - 2.0
DIPEA3 - 4

Experimental Protocols

This section provides detailed methodologies for the key stages in the convergent synthesis of this compound.

Protocol 1: Synthesis of the Tris-oxazole Fragment

The synthesis of the tris-oxazole core is a multi-step process that typically involves the iterative coupling and cyclodehydration of amino acid precursors. A common approach is the coupling of oxazole carboxylic acids with oxazole methylamines.

  • Synthesis of Single Oxazole Building Blocks: Prepare the initial 2-substituted-oxazole-4-carboxylic acid and 2-(aminomethyl)oxazole building blocks from serine or other appropriate precursors using established methods like the Robinson-Gabriel synthesis or by using a van Leusen reaction.

  • Iterative Coupling and Cyclization: a. Couple the first oxazole-4-carboxylic acid with a 2-(aminomethyl)oxazole using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in DMF to form a bis-oxazole amide. b. Perform a cyclodehydration reaction (e.g., using Deoxo-Fluor® or other dehydrating agents) to form the second oxazole ring. c. Repeat the coupling and cyclization sequence with the next oxazole building block to construct the tris-oxazole system.

  • Functional Group Manipulation: Convert the terminal carboxylic acid of the tris-oxazole to an aminomethyl group via a Curtius rearrangement or other suitable transformations to prepare it for coupling with the dipeptide fragment.

Protocol 2: Synthesis of the D-Valine-L-Isoleucine Dipeptide Fragment
  • Protection of Amino Acids: Protect the N-terminus of D-Valine with a suitable protecting group (e.g., Boc or Fmoc) and the C-terminus of L-Isoleucine as a methyl or ethyl ester.

  • Dipeptide Coupling: a. Dissolve the N-protected D-Valine (1.0 eq) and the C-protected L-Isoleucine (1.0 eq) in a suitable solvent like DMF. b. Add a coupling reagent such as HBTU (1.1 eq) and a base like DIPEA (2.5 eq). c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, perform an aqueous work-up to extract the protected dipeptide.

  • Deprotection: a. Selectively deprotect the C-terminal ester (e.g., via saponification with LiOH) to yield the free carboxylic acid. b. The N-terminal protecting group will be removed at a later stage in the synthesis of the full linear precursor.

Protocol 3: Assembly of the Linear Precursor and Macrolactamization
  • Fragment Coupling: a. Couple the tris-oxazole methylamine (B109427) fragment with the N-protected D-Val-L-Ile dipeptide carboxylic acid using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF. b. Monitor the reaction to completion and purify the resulting linear peptide precursor by flash chromatography.

  • Deprotection of the Linear Precursor: a. Remove the N-terminal protecting group (e.g., Boc with TFA, or Fmoc with piperidine). b. Purify the deprotected linear precursor by HPLC to ensure high purity before the cyclization step.

  • HATU-Mediated Macrolactamization: a. Prepare a solution of the purified linear precursor in a large volume of DMF to achieve a final concentration of approximately 0.5-1.0 mM. b. In a separate flask, prepare a solution of HATU (1.5 eq) and DIPEA (3.0 eq) in DMF. c. Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solution of the coupling reagents over a period of 12-16 hours at room temperature. d. After the addition is complete, allow the reaction to stir for an additional 4-8 hours. e. Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up and Purification: a. Quench the reaction by adding a small amount of water. b. Remove the solvent under reduced pressure. c. Dissolve the crude residue in a minimal amount of DMF or DMSO and purify by preparative reverse-phase HPLC to obtain this compound.

Visualizations

Convergent Synthesis Workflow for this compound

YM216391_Synthesis_Workflow cluster_trisoxazole Tris-oxazole Fragment Synthesis cluster_dipeptide Dipeptide Fragment Synthesis cluster_assembly Assembly and Cyclization start_tris Oxazole Building Blocks step1_tris Iterative Coupling & Cyclodehydration start_tris->step1_tris end_tris Tris-oxazole Methylamine step1_tris->end_tris coupling Fragment Coupling end_tris->coupling start_di D-Val & L-Ile step1_di Protection & Coupling start_di->step1_di end_di D-Val-L-Ile Dipeptide step1_di->end_di end_di->coupling deprotection N-terminal Deprotection coupling->deprotection cyclization Macrolactamization (HATU) deprotection->cyclization purification HPLC Purification cyclization->purification product This compound purification->product

Caption: Convergent synthesis strategy for this compound.

Troubleshooting Logic for Low Macrocyclization Yield

Troubleshooting_Macrocyclization start Low Macrocyclization Yield oligomerization Check for Oligomerization (High MW peaks in LC-MS) start->oligomerization incomplete_reaction Check for Unreacted Linear Precursor start->incomplete_reaction side_products Check for Side Products (e.g., epimers) start->side_products solution_oligomerization Increase Dilution (Slow Addition) oligomerization->solution_oligomerization If Yes solution_incomplete Optimize Coupling Reagent/Time (e.g., more HATU, longer time) incomplete_reaction->solution_incomplete If Yes solution_side_products Optimize Reaction Temperature (Lower temp to reduce epimerization) side_products->solution_side_products If Yes

Best practices for handling and storing YM-216391.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-216391. This guide provides best practices for handling, storing, and using this compound in your research, along with troubleshooting tips and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a novel cytotoxic cyclic peptide that was first isolated from the cultured mycelium of Streptomyces nobilis.[1][2] Its primary biological activity is the dose-dependent inhibition of cancer cell growth, showing potent cytotoxic effects against a variety of human cancer cell lines.[1][2]

Q2: What is the proposed mechanism of action for this compound?

While the exact mechanism of action is still under investigation, it is suggested that this compound functions as a DNA synthesis inhibitor. Its structural similarity to other known anticancer agents suggests it may exert its cytotoxic effects by interfering with DNA replication. One potential mechanism is the stabilization of G-quadruplex structures in promoter regions of oncogenes, such as c-MYC, which can lead to the inhibition of gene expression and subsequent cell cycle arrest and apoptosis.

Q3: How should I store lyophilized this compound?

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed vial to protect it from moisture. It is also advisable to store it away from bright light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce the stability of the peptide.

Q4: How do I reconstitute this compound for my experiments?

To reconstitute lyophilized this compound, use a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a high-concentration stock solution, for example, 10 mM in DMSO. For cell-based assays, this stock solution can then be further diluted in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in your experiment is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What are the known cytotoxic activities of this compound?

This compound has demonstrated potent cytotoxic activity against several human cancer cell lines. The IC50 value for its inhibition of HeLa S3 cervical cancer cell growth is 14 nM.[1][2] It has also shown significant activity against other cell lines, including HBC-4, BSY-1, HBC-5, MCF-7, and MDA-MB-231.[3]

Troubleshooting Guides

Problem: I am observing precipitation of this compound in my cell culture medium.

  • Possible Cause: The final concentration of this compound may be too high for the aqueous environment of the cell culture medium, or the concentration of the organic solvent used for reconstitution (e.g., DMSO) is too low to maintain solubility.

  • Solution:

    • Ensure your stock solution in DMSO is fully dissolved before diluting it into the cell culture medium.

    • When diluting, add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

    • Consider a serial dilution approach. First, dilute the DMSO stock into a small volume of serum-free medium, and then add this intermediate dilution to your final volume of complete medium.

    • If precipitation persists, you may need to lower the final concentration of this compound in your experiment.

Problem: I am not observing the expected level of cytotoxicity in my cell line.

  • Possible Cause 1: The this compound may have degraded due to improper storage or handling.

  • Solution 1: Always store the lyophilized peptide and stock solutions at the recommended temperatures and protect them from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Possible Cause 2: The cell line you are using may be less sensitive to this compound.

  • Solution 2:

    • Verify the reported sensitivity of your cell line to this compound from the literature if available.

    • As a positive control, test the compound on a cell line known to be sensitive, such as HeLa S3.

    • Increase the concentration range and/or the incubation time in your experiment to determine if a higher dose or longer exposure is required.

  • Possible Cause 3: The confluency of your cells at the time of treatment may be affecting the outcome.

  • Solution 3: Standardize your cell seeding density to ensure that cells are in the exponential growth phase and at a consistent confluency (e.g., 50-70%) at the start of each experiment.

Data Presentation

Cytotoxicity of this compound
Cell LineCancer TypeIC50 Value
HeLa S3Cervical Cancer14 nM[1][2]
HBC-4Breast CancerPotent Activity Reported[3]
BSY-1Breast CancerPotent Activity Reported[3]
HBC-5Breast CancerPotent Activity Reported[3]
MCF-7Breast CancerPotent Activity Reported[3]
MDA-MB-231Breast CancerPotent Activity Reported[3]

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration) and a positive control for cytotoxicity.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Proposed Signaling Pathway of this compound

YM216391_Pathway Proposed Mechanism of this compound as a G-Quadruplex Stabilizer YM216391 This compound G4 G-Quadruplex in Oncogene Promoter (e.g., c-MYC) YM216391->G4 Stabilizes Transcription Oncogene Transcription G4->Transcription Inhibits mRNA Oncogene mRNA Transcription->mRNA Proliferation Cell Proliferation and Survival Protein Oncogenic Protein (e.g., c-MYC) mRNA->Protein Translation Protein->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of proliferation leads to apoptosis

Caption: Proposed mechanism of this compound via G-quadruplex stabilization.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow General Workflow for a Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with This compound Seed->Treat Prepare Prepare this compound Dilutions Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for determining the cytotoxicity of this compound.

References

Validation & Comparative

YM-216391 vs. FR900359 as Gq/11 inhibitors: a comparative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the Gq/11 family of G proteins plays a pivotal role in transducing signals from a multitude of G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C-β (PLC-β) and subsequent downstream events. The discovery of potent and selective inhibitors for these pathways has opened new avenues for research and therapeutic intervention. Among the most prominent tools in this field are the natural products YM-254890 and FR900359, two structurally similar cyclic depsipeptides that have become indispensable for interrogating Gq/11-mediated processes.[1][2][3] This guide provides a comprehensive comparative analysis of these two inhibitors, presenting key data, experimental methodologies, and visual aids to assist researchers in selecting the appropriate tool for their specific needs.

Molecular and Physicochemical Properties: A Tale of Two Analogs

YM-254890 and FR900359 share a high degree of structural similarity, with FR900359 being slightly larger and more lipophilic due to the presence of a propionyl group instead of an acetyl group and an isopropyl group in place of a methyl group.[1][4] These seemingly minor differences translate into distinct physicochemical and pharmacokinetic properties that can significantly impact their application and experimental outcomes.

PropertyYM-254890FR900359Reference(s)
Exact Mass 959.49 Da1001.53 Da[4]
Calculated logP 1.371.86[1][4]
Water Solubility 88 µM189 µM[1][2][4]
Plasma Protein Binding HigherLower[1]

Potency and Selectivity: Targeting the Gq/11 Pathway

Both YM-254890 and FR900359 are highly potent and selective inhibitors of the Gαq, Gα11, and Gα14 subunits of the Gq/11 family.[2] They do not significantly affect other G protein families such as Gs, Gi/o, or G12/13.[5] Their mechanism of action is to function as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), effectively locking the Gα subunit in its inactive, GDP-bound state.[2]

While both compounds exhibit low nanomolar to subnanomolar binding affinities, their inhibitory potency can vary depending on the specific assay readout.[2][6] For instance, they show comparable potency in calcium mobilization assays, while differences may be observed in other assays like dynamic mass redistribution or ERK phosphorylation.[2][6] A critical distinction lies in their target residence time, with FR900359 exhibiting a significantly longer residence time on Gq proteins compared to YM-254890.[1][4] This "pseudo-irreversible" binding of FR900359 can lead to a more prolonged pharmacological effect.[1][7]

ParameterYM-254890FR900359Reference(s)
Target Gα Subunits Gαq, Gα11, Gα14Gαq, Gα11, Gα14[2]
Mechanism of Action Guanine Nucleotide Dissociation Inhibitor (GDI)Guanine Nucleotide Dissociation Inhibitor (GDI)[2]
Binding Affinity (pKD) 7.968.45[6]
Target Residence Time 3.8 min92.1 min[1][4]

Pharmacokinetic Profile: Stability, Metabolism, and Permeability

The pharmacokinetic properties of YM-254890 and FR900359 have been compared, revealing important differences in their metabolic stability and cell permeability. FR900359 is metabolized significantly faster than YM-254890 by both human and mouse liver microsomes.[1][4] Conversely, FR900359 demonstrates somewhat higher cell permeability in Caco-2 cell models, likely due to its increased lipophilicity.[4] Both compounds exhibit low oral bioavailability and poor penetration of the blood-brain barrier.[1][8]

ParameterYM-254890FR900359Reference(s)
Metabolic Stability (Liver Microsomes) More stableLess stable[1][4]
Half-life (human liver microsomes) 27.3 min8.1 min[1][4]
Caco-2 Cell Permeability (Papp A-B) LowerHigher[4]
Caco-2 Cell Efflux Ratio 182-[4]

Experimental Protocols

To aid researchers in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.[9][10][11]

Protocol:

  • Cell Culture: Seed cells expressing the Gq-coupled receptor of interest in a 96-well plate and grow to 90-100% confluency.[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[12]

  • Inhibitor Pre-incubation: Add varying concentrations of YM-254890 or FR900359 to the wells and incubate for a predetermined time to allow for target engagement.

  • Agonist Stimulation: Add a known agonist for the GPCR of interest to stimulate the Gq pathway.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.[12]

  • Data Analysis: Determine the peak fluorescence response and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay provides a more stable and endpoint measurement of Gq pathway activation by quantifying the accumulation of a downstream metabolite of IP3.

Principle: Activation of PLC-β by Gq leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The accumulation of IP1 is measured, often using HTRF® (Homogeneous Time-Resolved Fluorescence) technology, as a surrogate for Gq activation.[13][14][15]

Protocol:

  • Cell Culture and Plating: Culture cells in a suitable medium and seed them into 96-well or 384-well plates.

  • Inhibitor and Agonist Addition: Add the Gq inhibitor (YM-254890 or FR900359) followed by the stimulating agonist. To facilitate IP1 accumulation, lithium chloride (LiCl) is typically added to inhibit the degradation of IP1.[13]

  • Lysis: After an appropriate incubation period, lyse the cells to release the intracellular IP1.

  • HTRF® Reagent Addition: Add the HTRF® reagents, which typically include a d2-labeled IP1 analog and a Europium cryptate-labeled anti-IP1 antibody.[13]

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. An increase in cellular IP1 will lead to a decrease in the HTRF signal.

  • Data Analysis: Generate a dose-response curve to determine the EC50 of the agonist or the IC50 of the inhibitor.[16]

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Principle: Upon GPCR activation, the Gα subunit releases GDP and binds GTP. This assay uses [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound radioactivity is proportional to the extent of G protein activation.[17][18]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GPCR and Gq protein of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the inhibitor (YM-254890 or FR900359), a sub-maximal concentration of a known agonist, and GDP.

  • Initiation of Reaction: Start the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, which traps the membranes with the bound [35S]GTPγS.

  • Scintillation Counting: After washing the filters, add a scintillant and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the percent inhibition by the test compound.

Visualizing the Pathways and Comparisons

To further clarify the concepts discussed, the following diagrams illustrate the Gq/11 signaling pathway, a typical experimental workflow, and a comparative logic diagram of the two inhibitors.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR GPCR Gq Gαq/11 (GDP-bound) GPCR->Gq GDP/GTP Exchange PLC PLC-β Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Agonist Ligand->GPCR Activation YM_FR YM-254890 / FR900359 YM_FR->Gq Inhibition of GDP release IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Gq/11 signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Gq-coupled Receptor) plate_cells Plate Cells cell_culture->plate_cells inhibitor_prep Prepare YM-254890 & FR900359 Stock Solutions add_inhibitor Add Inhibitors (Dose-Response) inhibitor_prep->add_inhibitor plate_cells->add_inhibitor add_agonist Add Agonist add_inhibitor->add_agonist measure_signal Measure Signal (e.g., Fluorescence, HTRF) add_agonist->measure_signal plot_data Plot Dose-Response Curves measure_signal->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50 compare Compare Potency & Efficacy calc_ic50->compare

A typical workflow for comparing Gq/11 inhibitors.

Inhibitor_Comparison cluster_properties Comparative Properties cluster_common Common Features Inhibitors Gq/11 Inhibitors YM-254890 FR900359 YM_props YM-254890 Lower Lipophilicity More Metabolically Stable Shorter Residence Time Inhibitors:s->YM_props:n FR_props FR900359 Higher Lipophilicity Less Metabolically Stable Longer Residence Time Inhibitors:s->FR_props:n common_features Selective for Gαq/11/14 GDI Mechanism of Action Potent Inhibition

References

A Comparative Guide to the Cytotoxic Profiles of YM-216391 and Telomestatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of YM-216391 and telomestatin (B1682999), two natural products known for their potent cytotoxic activities against cancer cells. Both compounds, isolated from Streptomyces species, share a common mechanism of action centered on the stabilization of G-quadruplex DNA structures, leading to telomerase inhibition and subsequent cell death.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their cytotoxic efficacy, supported by available experimental data and detailed methodologies.

Mechanism of Action: G-Quadruplex Stabilization

Both this compound and telomestatin exert their primary cytotoxic effects by targeting and stabilizing G-quadruplexes (G4s).[1][7] These are four-stranded secondary structures formed in guanine-rich DNA sequences, which are notably present in human telomeres.

Key Steps in the Pathway:

  • Binding and Stabilization: The compounds bind to the G-quadruplex structures within the single-stranded 3' overhang of telomeres.[8][9] Telomestatin is known to be a potent stabilizer of these structures.[1][7]

  • Telomerase Inhibition: The stabilized G4 structure acts as a physical barrier, preventing the enzyme telomerase from binding to the telomere end and adding its repetitive DNA sequence.[9][10] Telomestatin is one of the most potent telomerase inhibitors discovered.[1]

  • Telomere Dysfunction: Inhibition of telomerase leads to progressive telomere shortening with each cell division.[8][11] More acutely, the stabilization of G4 structures can also lead to telomere "uncapping" by displacing telomere-binding proteins like TRF2, triggering a rapid DNA damage response.[8][12]

  • Induction of Apoptosis/Senescence: Critically short or uncapped telomeres are recognized by the cell as DNA damage, activating signaling pathways that lead to cell cycle arrest (senescence) or programmed cell death (apoptosis).[2][11]

G_Quadruplex_Stabilization_Pathway cluster_0 Cellular Environment Compound This compound / Telomestatin G4 Telomeric G-Quadruplex Compound->G4 Binds & Stabilizes Telomerase Telomerase Enzyme G4->Telomerase Inhibits Access Telomere Telomere G4->Telomere Induces Uncapping Telomerase->Telomere Maintains Length DDR DNA Damage Response (DDR) Telomere->DDR Activates Apoptosis Apoptosis / Senescence DDR->Apoptosis

Caption: Mechanism of action via G-quadruplex stabilization.

Comparative Cytotoxicity Data

This compound and telomestatin both exhibit potent cytotoxicity across a range of human cancer cell lines. This compound, a cyclic peptide, has shown activity in the nanomolar range.[3][4] Telomestatin, a macrocyclic compound, generally shows efficacy in the sub-micromolar to low micromolar range.[10]

CompoundCell LineCancer TypeIC50 ValueReference
This compound HeLa S3Cervical Cancer14 nM[3][4]
HBC-4Breast CancerPotent Activity[3]
BSY-1Breast CancerPotent Activity[3]
MCF-7Breast CancerPotent Activity[3]
MDA-MB-231Breast CancerPotent Activity[3]
Telomestatin MiaPaCaPancreatic Carcinoma0.5 µM[10]
Neuroblastoma (Panel)Neuroblastoma0.8 - 4.0 µM[10]
SW39Telomerase+ Cells4.1 µM[13]
SW26ALT+ Cells1.8 µM[13]
ARD, MM1SMultiple Myeloma>90% telomerase inhibition at 1 µM[11]
ARPMultiple Myeloma>80% telomerase inhibition at 10 µM[11]

Note: "Potent Activity" indicates that the source cited strong cytotoxic effects without providing a specific IC50 value.

Representative Experimental Protocol: Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) values are typically determined using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet assays.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 3,000-10,000 cells/well). Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (this compound or telomestatin) is prepared in a suitable solvent (e.g., DMSO). A dilution series is made in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various compound concentrations. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[14] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The plate is gently agitated to ensure complete dissolution. The absorbance is measured on a microplate reader at a wavelength of approximately 540-570 nm.

  • Data Analysis: The absorbance of the control wells is considered 100% viability. The percentage of cell viability for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow Start Start: Cancer Cell Culture Seed 1. Seed Cells in 96-well Plates Start->Seed Incubate1 2. Incubate (24h) for Attachment Seed->Incubate1 Treat 3. Treat with Dilution Series of Compound Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Assay 5. Perform Viability Assay (e.g., Add MTT Reagent) Incubate2->Assay Read 6. Solubilize & Read Absorbance Assay->Read Analyze 7. Analyze Data & Calculate IC50 Read->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Summary and Conclusion

Both this compound and telomestatin are highly potent cytotoxic agents that function through a sophisticated mechanism of G-quadruplex stabilization and telomerase inhibition.

  • Potency: The available data suggests that this compound may be the more potent of the two, with reported IC50 values in the low nanomolar range for certain cell lines.[3][4] Telomestatin is also highly effective, though its reported IC50 values are typically in the micromolar range.[10]

  • Mechanism: Their shared mechanism makes them valuable tools for studying telomere biology and promising lead compounds for the development of anticancer therapeutics that target telomerase, an enzyme overexpressed in the vast majority of human cancers.[9]

  • Selectivity: A critical aspect of their therapeutic potential is their selectivity for cancer cells over normal cells. Telomestatin has been shown to induce rapid cell death in cancer cells while having a much slower, less cytotoxic effect on normal fibroblasts.[12]

Further head-to-head studies across a broader, standardized panel of cancer cell lines would be beneficial for a more definitive comparison of their cytotoxic profiles and therapeutic windows. Nonetheless, both this compound and telomestatin represent a compelling class of natural products for oncology research and drug discovery.

References

A Comparative Guide to YM-216391 and Curacozole: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and functional characteristics of YM-216391 and curacozole, two potent cytotoxic cyclic peptides with potential applications in oncology research and drug development.

Structural Comparison: A Family of Complex Cyclic Peptides

This compound and curacozole belong to the cyanobactin-like family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] They share a highly conserved macrocyclic structure characterized by a poly-azole sequence. Their biosynthetic gene clusters are also notably similar, indicating a close evolutionary and structural relationship.

This compound is a cytotoxic cyclic peptide isolated from Streptomyces nobilis.[2] Its molecular formula is C₃₄H₃₂N₈O₇S.[3]

Curacozole , isolated from Streptomyces curacoi, is a macrocyclic peptide containing two isoleucine, two thiazole, and three oxazole (B20620) moieties.[4] Its molecular formula is C₃₆H₃₆N₈O₆S₂.

While both molecules share a core macrocyclic framework, they differ in their specific amino acid composition and the arrangement of their heterocyclic rings, which likely contributes to their distinct functional profiles.

Functional Analysis: Potent Cytotoxicity with a Novel Mechanism

Both this compound and curacozole exhibit potent cytotoxic activity against a range of human cancer cell lines.

This compound has been shown to dose-dependently inhibit the growth of human cervical cancer HeLa S3 cells with an IC₅₀ value of 14 nM.[2][5] It has also demonstrated potent cytotoxicity against a broader human cancer cell line panel.[2][5]

Curacozole has displayed potent cytotoxic activity against human colon carcinoma HCT116 and osteosarcoma HOS cancer cells.[4]

A significant functional aspect of these compounds is that their mechanism of action appears to be distinct from that of telomerase inhibitors, despite their structural similarity to the known telomerase inhibitor, telomestatin.[1] The precise molecular targets and the detailed mechanisms underlying their cytotoxic effects are still under investigation.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound. A direct comparative study of this compound and curacozole across the same panel of cell lines is not currently available in the published literature.

CompoundCell LineIC₅₀ (nM)
This compoundHeLa S3 (Human Cervical Cancer)14

Experimental Methodologies

The following provides a generalized protocol for a common cytotoxicity assay, the MTT assay, which is frequently used to determine the IC₅₀ values of cytotoxic compounds. Specific parameters would be optimized for the particular cell lines and compounds being tested.

General MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound or curacozole) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Visualizing Biosynthetic and Experimental Logic

To further illustrate the concepts discussed, the following diagrams are provided.

Biosynthetic Relationship Biosynthetic Relationship of this compound and Curacozole cluster_streptomyces Streptomyces Species cluster_gene_clusters Biosynthetic Gene Clusters cluster_products Final Products Streptomyces nobilis Streptomyces nobilis Conserved Gene Cluster (this compound) Conserved Gene Cluster (this compound) Streptomyces nobilis->Conserved Gene Cluster (this compound) Streptomyces curacoi Streptomyces curacoi Conserved Gene Cluster (Curacozole) Conserved Gene Cluster (Curacozole) Streptomyces curacoi->Conserved Gene Cluster (Curacozole) This compound This compound Conserved Gene Cluster (this compound)->this compound Curacozole Curacozole Conserved Gene Cluster (Curacozole)->Curacozole

Caption: Biosynthetic origin of this compound and curacozole.

Cytotoxicity_Assay_Workflow General Workflow for an In Vitro Cytotoxicity Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h (Exposure) Compound_Treatment->Incubation_48_72h Assay Perform Viability Assay (e.g., MTT) Incubation_48_72h->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a typical in vitro cytotoxicity assay.

Conclusion

This compound and curacozole are structurally related cytotoxic cyclic peptides with significant potential as anticancer agents. While they share a common biosynthetic origin and exhibit potent activity against cancer cells, further research is required to elucidate their precise mechanisms of action and to conduct direct comparative studies to fully understand their differential efficacy and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers investigating these promising natural products.

References

Navigating Gq/11 Inhibition: A Comparative Guide to YM-254890 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Gq/11 proteins presents a pivotal tool for dissecting cellular signaling and a promising avenue for therapeutic intervention. This guide provides a comprehensive comparison of YM-254890, a potent and selective Gq/11 inhibitor, with its primary alternative, FR900359, supported by experimental data and detailed protocols.

A point of clarification: The compound YM-216391 is a cytotoxic cyclic peptide with antitumor properties, but it is not recognized as a specific Gq/11 inhibitor.[1][2][3][4][5] The well-characterized Gq/11 inhibitor from the "YM" series is YM-254890. This guide will focus on the validation of YM-254890's specificity for Gq/11 proteins.

Introduction to Gq/11 Inhibition

The Gq/11 family of alpha subunits of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα16, are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[6][7] Activation of Gq/11 proteins stimulates phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Selective inhibitors of this pathway are invaluable for both basic research and drug discovery. YM-254890 and FR900359 are two naturally occurring cyclic depsipeptides that have emerged as the most potent and selective inhibitors of the Gq/11 subfamily.[8][9][10][11] Both compounds share a similar mechanism of action, binding to a hydrophobic cleft in the Gαq/11 subunit and preventing the exchange of GDP for GTP, thereby locking the G protein in its inactive state.[12][13]

Comparative Analysis: YM-254890 vs. FR900359

While structurally and mechanistically similar, YM-254890 and FR900359 (also known as UBO-QIC) exhibit key differences in their physicochemical and pharmacokinetic properties that can influence their application in various experimental settings.[8][9][14]

PropertyYM-254890FR900359Reference(s)
Structure Acetyl and methyl groupsPropionyl and isopropyl groups[8][14]
Exact Mass 959.49 Da1001.53 Da[8]
Lipophilicity (Calculated logP) 1.371.86[8]
Target Residence Time (at 37°C) 3.8 min92.1 min[8][14]
Plasma Protein Binding HigherLower[8]
Metabolic Stability (Human & Mouse Liver Microsomes) More stableLess stable[8]
Oral Bioavailability LowLow[8]
Brain Penetration LowLow[8]

Key Insights from Comparative Data:

  • Potency and Specificity: Both YM-254890 and FR900359 are highly potent and selective inhibitors of Gαq, Gα11, and Gα14, with little to no activity against other G protein families such as Gs, Gi/o, and G12/13 at typical working concentrations.[15][16][17][18] However, one study noted that YM-254890 at a concentration of 30 nM significantly inhibited adenosine (B11128) A2 receptor-induced cAMP production, suggesting a potential off-target effect on Gs signaling in that specific context.[19]

  • Target Residence Time: A significant differentiator is the much longer residence time of FR900359 at the Gq protein compared to YM-254890.[8][14] This "pseudoirreversible" binding of FR900359 can lead to a more prolonged pharmacological effect, which may be advantageous for in vivo studies or experiments involving washout steps.[8][15]

  • Pharmacokinetics: FR900359 is more lipophilic than YM-254890.[8] While both have low oral bioavailability and brain penetration, differences in plasma protein binding and metabolic stability can lead to varied tissue distribution.[8][9][14] For instance, FR900359 tends to accumulate more in the lungs, while YM-254890 shows wider distribution to other organs.[8][14]

Visualizing the Gq/11 Signaling Pathway and Inhibition

The following diagrams illustrate the canonical Gq/11 signaling pathway and the mechanism of action of YM-254890 and FR900359.

Gq11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq11 Gq/11 (GDP) GPCR->Gq11 2. GDP/GTP Exchange PLCb PLCβ Gq11->PLCb 3. Activation PIP2 PIP2 PLCb->PIP2 4. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC 6. Activation ER Ca²⁺ Store IP3->ER 5. Ca²⁺ Release Ca2 Ca²⁺ Ca2->PKC ER->Ca2 Agonist Agonist Agonist->GPCR 1. Activation Inhibitor YM-254890 / FR900359 Inhibitor->Gq11 Inhibition (Prevents GDP release)

Caption: Canonical Gq/11 signaling pathway and point of inhibition by YM-254890/FR900359.

Experimental Protocols for Specificity Validation

Validating the specificity of Gq/11 inhibitors is crucial. The following are key experimental protocols used to assess their on-target activity and selectivity.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay monitors the interaction between Gα and Gβγ subunits in real-time in living cells. Activation of the G protein leads to a conformational change and a change in the BRET signal.

Principle: A BRET donor (e.g., Renilla luciferase, Rluc) is fused to one G protein subunit (e.g., Gα) and a BRET acceptor (e.g., a fluorescent protein like Venus) is fused to another (e.g., Gγ). Upon GPCR activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal. Conversely, inhibitors that stabilize the inactive heterotrimer will prevent this dissociation.[20][21][22][23][24]

Workflow:

BRET_Workflow start Start: Transfect cells with GPCR, Gα-Rluc, and Venus-Gγ constructs harvest Harvest and seed cells into a 96-well plate start->harvest preincubate Pre-incubate cells with YM-254890/FR900359 or vehicle harvest->preincubate add_substrate Add luciferase substrate (e.g., Coelenterazine (B1669285) h) preincubate->add_substrate measure_basal Measure basal BRET signal add_substrate->measure_basal stimulate Stimulate with GPCR agonist measure_basal->stimulate measure_response Measure BRET signal over time stimulate->measure_response analyze Analyze data: Compare agonist-induced BRET change in the presence and absence of inhibitor measure_response->analyze

Caption: Workflow for a BRET-based G protein activation assay.

Detailed Steps:

  • Cell Culture and Transfection: Co-transfect HEK293 cells (or another suitable cell line) with plasmids encoding the GPCR of interest, a Gα subunit fused to a BRET donor (e.g., Gαq-Rluc), and a Gγ subunit fused to a BRET acceptor (e.g., Venus-Gγ2), along with a Gβ subunit.

  • Assay Preparation: Seed the transfected cells into a white, clear-bottom 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of YM-254890, FR900359, or vehicle control for a specified time.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well. Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • GPCR Stimulation: Inject the GPCR agonist into the wells and immediately begin kinetic BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A potent Gq/11 inhibitor will prevent the agonist-induced change in the BRET signal for Gq/11-coupled receptors but not for receptors coupled to other G protein families (e.g., Gs or Gi).

Intracellular Calcium Mobilization Assay

This is a widely used functional assay to measure the activity of Gq-coupled receptors by detecting changes in intracellular calcium concentrations.[25][26][27][28][29]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the Gq/11 pathway leads to IP3-mediated release of calcium from the endoplasmic reticulum, which binds to the dye and increases its fluorescence intensity.[27][29]

Workflow:

Calcium_Mobilization_Workflow start Start: Seed cells expressing the Gq-coupled receptor in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye start->load_dye preincubate Pre-incubate cells with YM-254890/FR900359 or vehicle load_dye->preincubate measure_basal Measure basal fluorescence preincubate->measure_basal stimulate Stimulate with GPCR agonist measure_basal->stimulate measure_response Measure fluorescence intensity over time stimulate->measure_response analyze Analyze data: Determine the inhibition of the agonist-induced calcium response measure_response->analyze

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Steps:

  • Cell Preparation: Seed cells endogenously expressing or transfected with a Gq-coupled receptor of interest into a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the cells with the Gq/11 inhibitor or vehicle.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Agonist Stimulation: Establish a baseline fluorescence reading, then add the agonist and monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response. A specific Gq/11 inhibitor will dose-dependently block the calcium flux induced by agonists of Gq-coupled receptors.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable readout of Gq/11 pathway activation compared to measuring transient IP3 levels.[30][31][32][33][34]

Principle: In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, this downstream metabolite of IP3 accumulates in the cell. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF).[31][34]

Workflow:

IP1_Accumulation_Workflow start Start: Seed cells expressing the Gq-coupled receptor preincubate_inhibitor Pre-incubate cells with YM-254890/FR900359 or vehicle start->preincubate_inhibitor stimulate Stimulate with GPCR agonist in the presence of LiCl preincubate_inhibitor->stimulate lyse_cells Lyse cells to release intracellular IP1 stimulate->lyse_cells detect_ip1 Detect IP1 using an HTRF-based competitive immunoassay lyse_cells->detect_ip1 measure_signal Measure HTRF signal detect_ip1->measure_signal analyze Analyze data: Determine the inhibition of agonist-induced IP1 accumulation measure_signal->analyze

Caption: Workflow for an IP1 accumulation assay.

Detailed Steps:

  • Cell Stimulation: Plate cells and pre-incubate with the Gq/11 inhibitor. Then, stimulate with the agonist in the presence of LiCl for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • IP1 Detection: Perform the HTRF assay by adding the IP1-d2 (acceptor) and the anti-IP1-cryptate (donor) antibodies to the cell lysate.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A specific Gq/11 inhibitor will prevent the agonist-induced decrease in the HTRF signal.

Conclusion

YM-254890 and FR900359 are indispensable tools for the study of Gq/11-mediated signaling. Their high potency and selectivity make them superior to less specific pharmacological agents. While both are excellent inhibitors, the choice between them may depend on the specific experimental context. The longer target residence time of FR900359 may be preferable for in vivo or long-duration experiments, while the distinct pharmacokinetic profile of YM-254890 might be advantageous in other settings. Rigorous validation of their on-target effects using assays such as BRET, calcium mobilization, and IP1 accumulation is essential to ensure the accurate interpretation of experimental results. This guide provides the foundational information and protocols to empower researchers to confidently employ these inhibitors in their investigation of Gq/11 signaling.

References

Comparative Analysis of YM-216391: A Guide to Cytotoxicity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclic peptide YM-216391, focusing on its cytotoxic activity and what is currently understood about its target selectivity. As a natural product with potent anti-cancer properties, understanding its cross-reactivity and off-target profile is crucial for its potential development as a therapeutic agent. This document compares this compound with its structural analogs, urukthapelstatin A and telomestatin (B1682999), to provide context for its biological activity.

Executive Summary

This compound is a novel cytotoxic cyclic peptide isolated from Streptomyces nobilis that has demonstrated potent growth-inhibitory effects against various human cancer cell lines.[1] While its precise molecular target and mechanism of action are still under investigation, its structural similarity to other natural products like urukthapelstatin A and the known telomerase inhibitor telomestatin invites a comparative analysis to understand its unique properties. A key finding is that despite its structural resemblance to telomestatin, this compound and related compounds do not appear to inhibit telomerase, suggesting a distinct mechanism of action. The available data on the cytotoxic profiles of these compounds are presented below, followed by detailed experimental methodologies and a discussion of their known cellular effects.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its structural analogs against various human cancer cell lines. It is important to note that a direct head-to-head comparison across a comprehensive, identical panel of cell lines is not available in the current literature. The data presented is compiled from individual studies.

CompoundCell LineIC50 (nM)Reference
This compound HeLa S3 (Cervical Cancer)14[1]
Urukthapelstatin A A549 (Lung Cancer)12[2]
Telomestatin SiHa (Cervical Cancer)Growth Inhibition at 5-7.5 µM[3]
HeLa (Cervical Cancer)Growth Inhibition at 5-7.5 µM[3]
MCF-7 (Breast Cancer)Growth Inhibition at 5-7.5 µM[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Off-Target and Selectivity Analysis

A comprehensive off-target analysis of this compound using broad-panel screening assays such as kinome scans or safety pharmacology profiles is not publicly available. Therefore, the discussion of selectivity is based on the comparison of its known biological effects with those of its structural analogs.

This compound vs. Telomestatin: A Case for Target Selectivity

The most significant insight into the selectivity of this compound comes from its comparison with telomestatin. Telomestatin is a well-characterized G-quadruplex-interactive compound that inhibits telomerase activity, leading to telomere shortening and eventual cell death in cancer cells.[4] In contrast, studies on this compound and the closely related compound curacozole have indicated that they do not target telomerase. This distinction is a critical piece of evidence for the unique mechanism of action of this compound and suggests that its cytotoxic effects are not mediated through the telomere maintenance pathway targeted by telomestatin.

The lack of telomerase inhibition by this compound, despite its structural similarity to a known telomerase inhibitor, points towards a high degree of target selectivity. The specific molecular target of this compound remains to be elucidated, and its identification is a key area for future research to fully understand its off-target profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound and its analogs.

Cell Viability (MTT) Assay

This assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling and Experimental Workflow Diagrams

Cytotoxic_Effect_of_YM216391 YM216391 This compound UnknownTarget Unknown Molecular Target(s) YM216391->UnknownTarget Binds to DownstreamSignaling Downstream Signaling Cascade UnknownTarget->DownstreamSignaling Initiates Apoptosis Apoptosis / Cell Death DownstreamSignaling->Apoptosis Leads to

Caption: Proposed cytotoxic mechanism of this compound.

Caption: Mechanism of action of Telomestatin.

Cytotoxicity_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. This compound Serial Dilution Treatment 4. Treat Cells with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT 6. Perform MTT Assay Incubation->MTT Readout 7. Measure Absorbance MTT->Readout IC50 8. Calculate IC50 Value Readout->IC50

Caption: General workflow for cytotoxicity screening.

References

Evaluating the therapeutic potential of YM-216391 versus established anticancer drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of YM-216391, a novel cyclic peptide, and compares its therapeutic potential with established anticancer agents. This analysis is based on available preclinical data, with a focus on its cytotoxic activity, and offers insights into its potential positioning in the landscape of cancer therapeutics.

Introduction to this compound

This compound is a unique cyclic peptide isolated from the mycelium of Streptomyces nobilis.[1][2] Structurally, it is characterized by a polyoxazole-thiazole moiety.[3] Preclinical studies have demonstrated its potent cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a broad-spectrum anticancer agent.[1][4] While its precise mechanism of action is still under investigation, its potent in vitro activity warrants a comparative assessment against current standard-of-care chemotherapeutic agents.

In Vitro Cytotoxicity Profile of this compound

This compound has demonstrated significant dose-dependent inhibition of cancer cell growth. The initial discovery and subsequent studies have reported its high potency, particularly against cervical and breast cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and established anticancer drugs.

Cell LineCancer TypeThis compound IC50 (nM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)Doxorubicin IC50 (µM)
HeLa S3Cervical Cancer14[1]12 - 22.4[5][6]--
MCF-7Breast CancerData not available-3.5 (as µM)[4]1.1 - 4[7][8]
MDA-MB-231Breast CancerData not available-300[4]1 - 1.65[7][9]

Note: IC50 values for established drugs can vary significantly between studies due to different experimental conditions. The values presented are for comparative purposes and are sourced from various publications.

Mechanism of Action: A Hypothesized Pathway

The exact molecular target and signaling pathway of this compound have not yet been fully elucidated and are described as potentially "unprecedented".[4] However, based on the cytotoxic nature of many cyclic peptides, a hypothesized mechanism could involve the induction of apoptosis through mitochondrial-mediated pathways. This is a common mechanism for many natural product-derived anticancer agents.

Hypothesized_Signaling_Pathway_of_this compound cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Experimental_Workflow Start Start In_vitro_studies In Vitro Studies Start->In_vitro_studies Mechanism_of_Action Mechanism of Action Studies In_vitro_studies->Mechanism_of_Action In_vivo_studies In Vivo Studies Mechanism_of_Action->In_vivo_studies Toxicity_assessment Toxicity Assessment In_vivo_studies->Toxicity_assessment Data_analysis Comparative Data Analysis Toxicity_assessment->Data_analysis Conclusion Conclusion Data_analysis->Conclusion

References

Navigating Gq/11 Inhibition: A Comparative Guide to YM-254890 Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the intricate Gq/11 signaling pathway, the selection of a potent and selective inhibitor is paramount. While YM-254890 has long been a staple tool, a comprehensive understanding of its alternatives is crucial for designing robust experiments and advancing therapeutic strategies. This guide provides an objective comparison of YM-254890 and its primary alternative, FR900359 (also known as UBO-QIC), supported by experimental data and detailed protocols.

The Gq/11 family of heterotrimeric G proteins are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs), playing a central role in various physiological processes. Their activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, making Gq/11 inhibitors invaluable tools for research and potential therapeutic agents.

YM-254890 and FR900359 are structurally similar cyclic depsipeptides that stand out as the most potent and selective inhibitors of the Gq/11 subfamily.[4][5] Both compounds act by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking the G protein in an inactive state.[6][7] Despite their similar mechanism, key differences in their physicochemical and pharmacokinetic properties can significantly impact experimental outcomes.

Comparative Analysis of Gq/11 Inhibitors

A detailed comparison of the physicochemical and pharmacological properties of YM-254890 and FR900359 is essential for informed selection in a research setting.

PropertyYM-254890FR900359 (UBO-QIC)Reference
Calculated logP 1.371.86[4][8]
Water Solubility 88 µM189 µM[4][6]
Target Residence Time 3.8 min92.1 min[4][8]
Plasma Protein Binding HigherLower[4]
Metabolic Stability (Liver Microsomes) More stableLess stable[4]
Chemical Stability (basic pH) Less stableMore stable[4][8]

Key Insights: The higher lipophilicity of FR900359 may influence its membrane permeability and off-target effects.[4] Perhaps the most striking difference is the significantly longer target residence time of FR900359, suggesting a more sustained inhibitory effect in cellular and in vivo models.[4][8] Researchers should consider these differences based on the specific requirements of their experimental design.

Gq/11 Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical Gq/11 signaling pathway and the point of intervention for inhibitors like YM-254890 and FR900359.

Gq11_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq11 Gq/11 (GDP-bound) GPCR->Gq11 Ligand Binding Gq11_active Gq/11 (GTP-bound) Gq11->Gq11_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq11_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inhibitor YM-254890 FR900359 Inhibitor->Gq11 Inhibits GDP dissociation IP_Accumulation_Workflow start Plate Cells wash Wash Cells start->wash add_buffer Add Stimulation Buffer with LiCl wash->add_buffer add_inhibitor Add Inhibitor add_buffer->add_inhibitor add_agonist Add Agonist add_inhibitor->add_agonist lyse Lyse Cells add_agonist->lyse add_htrf Add HTRF Reagents lyse->add_htrf incubate Incubate add_htrf->incubate read Read Plate incubate->read Calcium_Mobilization_Workflow start Plate Cells load_dye Load with Calcium- Sensitive Dye start->load_dye add_inhibitor Add Inhibitor load_dye->add_inhibitor read_baseline Read Baseline Fluorescence add_inhibitor->read_baseline add_agonist Inject Agonist read_baseline->add_agonist read_response Record Fluorescence Change add_agonist->read_response

References

A Head-to-Head Battle of RiPPs: YM-216391 and Other Ribosomally Synthesized Peptides in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a growing interest in naturally derived compounds that offer novel mechanisms of action. Among these, Ribosomally Synthesized and Post-translationally modified Peptides (RiPPs) have emerged as a promising class of molecules with potent anti-cancer activity. This guide provides a head-to-head comparison of YM-216391, a potent cyclic peptide, with other notable RiPPs that have been evaluated in cancer models. We delve into their cytotoxic profiles, mechanisms of action, and the experimental protocols utilized to assess their efficacy.

Performance Comparison of Anti-Cancer RiPPs

The following tables summarize the cytotoxic activity of this compound and other selected RiPPs against various cancer cell lines. Direct head-to-head studies are limited; therefore, this comparison is based on data from individual studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value
HeLa S3[1][2]Cervical Cancer14 nM[1][2]
HBC-4[1]Breast CancerPotent Activity (IC50 not specified)[1]
BSY-1[1]Breast CancerPotent Activity (IC50 not specified)[1]
HBC-5[1]Breast CancerPotent Activity (IC50 not specified)[1]
MCF-7[1]Breast CancerPotent Activity (IC50 not specified)[1]
MDA-MB-231[1]Breast CancerPotent Activity (IC50 not specified)[1]

Table 2: Cytotoxicity of Telomestatin (B1682999) against Human Cancer Cell Lines

Cell LineCancer TypeConcentration for Growth Inhibition
SiHaCervical Cancer5 - 7.5 µM
HeLaCervical Cancer5 - 7.5 µM
MCF-7Breast Cancer5 - 7.5 µM
HT1080FibrosarcomaInduces senescence and apoptosis

Note: Telomestatin is also a potent telomerase inhibitor with an IC50 of 5 nM.

Table 3: Cytotoxicity of Asperigimycins against Cancer Cell Lines

CompoundCell LineCancer TypeCytotoxic Effect
Asperigimycin C & DLeukemia cell linesLeukemiaExcellent cytotoxicity[3]
Asperigimycin DMCF-7Breast CancerSome potency[3]
Lipid-modified Asperigimycin BLeukemia and Breast Cancer cell linesLeukemia, Breast CancerSignificant cytotoxic potential, reportedly higher than commercial leukemia drugs[3]

Mechanisms of Action: A Divergent Approach to Cancer Cell Killing

While all three RiPPs exhibit potent anti-cancer effects, their mechanisms of action are distinct, highlighting the diverse strategies employed by these natural products to combat cancer.

This compound: An Enigmatic Cytotoxin

The precise mechanism of action for this compound is still under investigation. However, it is known to be a potent cytotoxic agent that induces cell death in a variety of cancer cell lines.[1] Interestingly, its mode of action is reported to be different from that of telomerase inhibitors, suggesting a novel pathway for its anti-cancer activity.[4]

Telomestatin: Guardian of the Telomeres

Telomestatin exerts its anti-cancer effects by targeting telomeres, the protective caps (B75204) at the ends of chromosomes. It is a potent G-quadruplex stabilizer.[5][6] By binding to and stabilizing G-quadruplex structures in the telomeric DNA, telomestatin inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This leads to telomere uncapping, triggering a DNA damage response and ultimately inducing senescence and apoptosis in cancer cells.[5][6][7][8]

Telomestatin_Mechanism Telomestatin Telomestatin G_quadruplex Telomeric G-Quadruplex Telomestatin->G_quadruplex Stabilizes Telomerase Telomerase G_quadruplex->Telomerase Inhibits Telomere_Capping Telomere Capping G_quadruplex->Telomere_Capping Disrupts Telomerase->Telomere_Capping Maintains DNA_Damage_Response DNA Damage Response Telomere_Capping->DNA_Damage_Response Prevents Apoptosis Apoptosis / Senescence DNA_Damage_Response->Apoptosis Induces

Mechanism of Action of Telomestatin.
Asperigimycins: Disrupting the Cellular Scaffolding

Asperigimycins, derived from the fungus Aspergillus flavus, have demonstrated potent and selective cytotoxicity against leukemia cells.[3][9] Their proposed mechanism of action involves the disruption of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By interfering with microtubule polymerization, asperigimycins can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[9]

Asperigimycin_Mechanism Asperigimycin Asperigimycin Tubulin Tubulin Dimers Asperigimycin->Tubulin Interferes with polymerization Microtubules Microtubules Asperigimycin->Microtubules Disrupts dynamics Tubulin->Microtubules Polymerize into Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. RiPP Stock Solution Preparation & Dilution Treatment 4. Treatment with RiPP Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation Staining 6. Staining (MTT or SRB) Incubation->Staining Absorbance 7. Absorbance Measurement Staining->Absorbance Calculation 8. IC50 Value Calculation Absorbance->Calculation Results 9. Dose-Response Curve Generation Calculation->Results

References

A Comparative Guide to Natural Product Inhibitors of Gq/11 Signaling: FR900359 vs. YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating G protein signaling, the natural products FR900359 (also known as UBO-QIC) and YM-254890 stand out as potent and selective inhibitors of the Gq/11 subfamily of G proteins.[1] These cyclic depsipeptides have become invaluable tools for dissecting Gq-mediated signaling pathways and represent promising leads for therapeutic development in areas such as asthma, cancer, and cardiovascular disease.[2] In contrast, the natural product YM-216391, a cytotoxic cyclic peptide, has demonstrated potent anti-tumor activity, but its mechanism of action is not yet fully elucidated and has not been directly linked to G protein signaling.[3][4][5][6] Therefore, this guide will focus on a detailed comparison of FR900359 and YM-254890, providing a comprehensive overview of their performance based on available experimental data.

Overview of Gq/11 Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and mediate a vast array of physiological responses.[7][8] Upon activation by extracellular stimuli, GPCRs activate heterotrimeric G proteins, which are composed of α, β, and γ subunits.[7] The Gq/11 subfamily of G proteins, which includes Gαq, Gα11, Gα14, and Gα16, primarily signals through the activation of phospholipase C-β (PLCβ).[9][10] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[11]

Gq_Signaling_Pathway GPCR GPCR Gq Gq Protein (inactive) GPCR->Gq activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand Ligand Ligand->GPCR activates FR_YM FR900359 / YM-254890 FR_YM->Gq inhibits

Caption: Simplified Gq/11 signaling pathway and the inhibitory action of FR900359 and YM-254890.

Comparative Analysis of FR900359 and YM-254890

While structurally very similar, FR900359 and YM-254890 exhibit key differences in their physicochemical properties, pharmacokinetics, and target engagement.[2] These distinctions are crucial for selecting the appropriate inhibitor for specific experimental designs and for considering their therapeutic potential.

Physicochemical and Pharmacokinetic Properties
PropertyFR900359 (UBO-QIC)YM-254890Reference(s)
Molecular Weight 1002.17 g/mol 959.49 g/mol [2]
LogP 1.861.37[2]
Water Solubility 189 µM88 µM[2][12]
Plasma Protein Binding LowerHigher[2][1]
Metabolic Stability (Liver Microsomes) Less stableMore stable[2][1]
Oral Bioavailability LowLow[2][1]
Brain Penetration LowLow[2][1]
In Vitro Performance and Selectivity

Both FR900359 and YM-254890 are highly potent and selective inhibitors of the Gq, Gα11, and Gα14 proteins, while sparing the Gα15/16 isoforms.[12][13] Their mechanism of action involves binding to the GDP-bound state of the Gα subunit, thereby preventing the exchange of GDP for GTP and locking the G protein in an inactive conformation.[12][13]

ParameterFR900359 (UBO-QIC)YM-254890Reference(s)
Target Gα subunits Gαq, Gα11, Gα14Gαq, Gα11, Gα14[12][13]
Mechanism of Action Guanine nucleotide dissociation inhibitor (GDI)Guanine nucleotide dissociation inhibitor (GDI)[12][13]
Residence Time on Gq 92.1 min (pseudoirreversible)3.8 min[2]
Off-target effects Minimal reportedMinimal reported[12][13]

The most striking difference in their in vitro performance is the significantly longer residence time of FR900359 on Gq proteins, suggesting a pseudoirreversible binding mode.[2] This prolonged engagement can lead to a more sustained pharmacological effect compared to YM-254890.[2][1]

Experimental Protocols

The characterization and comparison of Gq/11 inhibitors like FR900359 and YM-254890 rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a hallmark of G protein activation.

Methodology:

  • Purified Gαq/11 protein is pre-incubated with varying concentrations of the inhibitor (e.g., FR900359 or YM-254890) or vehicle control.

  • The G protein is then incubated with [³⁵S]GTPγS in the presence of an activating agent (e.g., a GPCR agonist and receptor-containing membranes, or aluminum fluoride).

  • The reaction is stopped, and the amount of protein-bound [³⁵S]GTPγS is determined by scintillation counting after separating it from free [³⁵S]GTPγS, typically by filtration through a nitrocellulose membrane.

  • The concentration-dependent inhibition is used to calculate the IC₅₀ value of the compound.

GTP_gamma_S_Assay cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Activation and Binding cluster_2 Step 3: Separation and Detection Gq_protein Purified Gαq Inhibitor Inhibitor (FR900359 or YM-254890) Incubation Incubation Gq_protein->Incubation Inhibitor->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Activator Activator (e.g., GPCR agonist) Activator->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC₅₀ Calculation Scintillation->IC50

References

Safety Operating Guide

Proper Disposal of YM-216391: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the cytotoxic cyclic peptide, YM-216391, are critical for ensuring the safety of laboratory personnel and protecting the environment. As a compound with potent biological activity, all materials that have come into contact with this compound must be treated as hazardous waste. This guide provides detailed procedures for its proper disposal, adhering to standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety (EHS) protocols. The following table summarizes key safety information:

ParameterGuideline
Personal Protective Equipment (PPE) Wear a full suit, splash goggles, gloves, and a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation.
In Case of a Small Spill or Leak Use appropriate tools to carefully place the spilled material into a designated and convenient waste disposal container.
In Case of a Large Spill or Leak Use a shovel to transfer the spilled material into a suitable waste disposal container.
General Handling Keep the compound away from heat and sources of ignition. Avoid breathing in any dust.
Storage Keep the container tightly closed in a secure location.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that prevents exposure and environmental contamination. Due to its cytotoxic nature, this compound requires disposal as hazardous chemical waste, which typically involves incineration or chemical neutralization by a licensed waste management facility.[1][2]

Experimental Protocol for Waste Segregation and Initial Containment:

  • Identify and Segregate: At the point of generation, identify all waste contaminated with this compound. This includes unused compound, solutions, contaminated labware (e.g., vials, pipette tips, plates), and personal protective equipment (PPE).[3][4]

  • Use Designated Waste Containers: Place all this compound waste into a clearly labeled, leak-proof hazardous waste container.[4] The container should be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Solid Waste:

    • Contaminated solids such as gloves, wipes, and disposable lab coats should be placed in a designated, lined container for cytotoxic waste.[4]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is specifically designated for cytotoxic waste.[1][4]

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

start Waste Generation (this compound) is_sharp Is the waste a sharp? start->is_sharp sharp_container Place in a designated cytotoxic sharps container is_sharp->sharp_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No storage Store sealed container in satellite accumulation area sharp_container->storage liquid_container Collect in a labeled, leak-proof liquid hazardous waste container is_liquid->liquid_container Yes solid_container Place in a labeled cytotoxic solid waste container is_liquid->solid_container No liquid_container->storage solid_container->storage pickup Arrange for EHS hazardous waste pickup storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the segregation and disposal of this compound laboratory waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety experts for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling YM-216391

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of YM-216391, a potent cytotoxic cyclic peptide. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. The following table summarizes the required and recommended safety measures when working with this compound.

Equipment/ControlSpecificationPurpose
Respiratory Protection Dust respirator, Self-contained breathing apparatus (SCBA)To prevent inhalation of the product, especially during spills or when generating dust.[1]
Hand Protection Chemical-resistant glovesTo prevent skin contact.
Eye Protection Splash gogglesTo protect eyes from splashes or dust.[1]
Body Protection Full suit, BootsTo prevent skin contact and contamination of personal clothing.[1]
Engineering Controls Process enclosures, Local exhaust ventilationTo keep airborne levels below recommended exposure limits.[1]

Operational and Disposal Protocols

A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step procedures must be followed.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted within a designated area equipped with appropriate engineering controls, such as a chemical fume hood.

  • Dispensing and Use: Avoid generating dust. Keep the container tightly closed when not in use.[1] Keep the compound away from heat and sources of ignition.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Disposal Plan:
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Spill Cleanup:

    • Small Spills: Use appropriate tools to carefully place the spilled material into a convenient waste disposal container.[1]

    • Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[1] A self-contained breathing apparatus should be used to avoid inhalation of the product.[1]

  • Final Disposal: Dispose of hazardous waste containers through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Emergency Response Workflow

In the event of an accidental release, a clear and immediate response is essential. The following workflow outlines the necessary steps to manage a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Response Response Protocol cluster_Cleanup Cleanup & Decontamination Evacuate Evacuate Immediate Area Alert Alert Supervisor & Safety Office Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size Isolate->Assess_Size Small_Spill Small Spill Procedure Assess_Size->Small_Spill Small Large_Spill Large Spill Procedure Assess_Size->Large_Spill Large Cleanup Contain & Clean Spill Small_Spill->Cleanup Large_Spill->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

First Aid Measures

In case of exposure, follow these immediate first aid measures and seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1] Remove contact lenses if present and easy to do.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.